PAd-DalPhos
Description
The exact mass of the compound 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane this compound is 504.19831894 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLXHCKHEDGJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PAd-DalPhos: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of PAd-DalPhos, a prominent biaryl phosphine (B1218219) ligand crucial in modern catalysis. This compound, scientifically known as 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a key player in facilitating challenging cross-coupling reactions that are foundational in pharmaceutical and materials science research. Its unique structural features, combining a rigid adamantyl cage with a sterically demanding di-o-tolylphosphine moiety, impart remarkable catalytic activity and stability.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄O₃P₂ | --INVALID-LINK-- |
| Molecular Weight | 504.54 g/mol | --INVALID-LINK-- |
| Appearance | Powder or crystals | --INVALID-LINK-- |
| CAS Number | 1902911-38-9 | --INVALID-LINK-- |
| Melting Point | Data not available for this compound. A related compound, PAd2-DalPhos, has a melting point of 234-237 °C, suggesting high thermal stability for the ligand class. | --INVALID-LINK-- |
Stability Profile
A defining characteristic of this compound is its notable stability, particularly its resistance to oxidation by air. This property simplifies handling procedures compared to many other phosphine ligands, which are often pyrophoric or rapidly degrade upon exposure to the atmosphere.
Air and Moisture Stability:
This compound is frequently described in the scientific literature as an "air-stable" ligand.[1] This stability is attributed to the steric bulk of the di-o-tolylphosphino and adamantyl groups, which kinetically hinder the approach of oxygen to the lone pair of electrons on the phosphorus atom. While it is stable for short periods in air for weighing and handling, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation, especially in the presence of moisture.[2]
Thermal Stability:
While a specific decomposition temperature for this compound has not been reported, its successful application in high-temperature cross-coupling reactions (e.g., at 110 °C in solvents like toluene (B28343) or 1,4-dioxane) indicates significant thermal stability in solution.[3] The high melting point of the related PAd2-DalPhos further supports the general thermal robustness of the DalPhos ligand family. For long-term storage, refrigeration (2-8 °C) is often recommended for phosphine ligands to minimize any potential thermal degradation pathways.[4]
Solubility:
Spectroscopic Characterization
Detailed spectroscopic data is essential for the quality control and identification of this compound. While full spectra are typically found in the supporting information of primary research articles, the key expected spectroscopic signatures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the phenyl and tolyl groups. The aliphatic region will contain signals for the methyl groups on the adamantyl cage.
-
¹³C NMR: The carbon NMR spectrum will display a series of resonances for the aromatic and aliphatic carbons. The signals for carbons directly bonded to phosphorus will show coupling (J-coupling).
-
³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing phosphine ligands. This compound will exhibit two distinct signals corresponding to the two non-equivalent phosphorus atoms. The chemical shifts of these signals are indicative of the electronic environment of the phosphorus centers. The presence of a single pair of signals confirms the purity of the ligand. Oxidation of the phosphine would result in the appearance of new signals at different chemical shifts.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as vibrations associated with the P-C bonds and the C-O bonds within the adamantyl cage. While not as diagnostic as ³¹P NMR for purity, FTIR can be a quick method for identity confirmation.[6][7]
Experimental Protocols
General Handling and Storage:
Given the value and reactivity of this compound, proper handling and storage are paramount to ensure its integrity and performance.
-
Handling: While considered air-stable for short-term handling, it is best practice to handle this compound in an inert atmosphere (glovebox or under a stream of argon/nitrogen).[2][8] This minimizes the risk of gradual oxidation.
-
Storage: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere and stored in a cool, dark, and dry place, such as a refrigerator (2-8 °C).[4]
Protocol for Assessing Air Stability (Qualitative):
This protocol provides a qualitative method to assess the air stability of this compound over a typical laboratory timeframe.
-
Sample Preparation: In an inert atmosphere glovebox, weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Initial Analysis: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a ³¹P NMR spectrum. Note the chemical shifts and the absence of any impurity signals.
-
Exposure: Remove the cap of the NMR tube and expose the solution to the ambient laboratory atmosphere for a defined period (e.g., 1, 4, 8, and 24 hours).
-
Monitoring: After each time point, re-acquire the ³¹P NMR spectrum.
-
Analysis: Compare the spectra over time. The appearance of new peaks, typically in the region of phosphine oxides, would indicate degradation. The relative integration of the new peaks to the original this compound signals provides a semi-quantitative measure of the extent of oxidation.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. This compound 95 1902911-38-9 [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. edinburghanalytical.com [edinburghanalytical.com]
- 8. Reddit - The heart of the internet [reddit.com]
PAd-DalPhos: A Comprehensive Technical Guide to Synthesis and Characterization for Advanced Catalysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of PAd-DalPhos, a highly effective bisphosphine ligand. Its unique structural features have positioned it as a critical tool in modern synthetic organic chemistry, particularly in the realm of nickel-catalyzed cross-coupling reactions. This technology is paramount in the efficient synthesis of complex molecules, including active pharmaceutical ingredients (APIs), offering pathways to novel chemical entities and improved manufacturing processes.
Introduction: The Significance of this compound in Catalysis
This compound, or 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a member of the DalPhos (Dalhousie Phosphine) family of ligands.[1][2] These ligands have gained prominence for their ability to enable challenging nickel-catalyzed cross-coupling reactions, which are often more sustainable and cost-effective alternatives to traditional palladium-based methods.[1][3][4] The application of this compound has been particularly impactful in C-N and C-O bond formation, crucial steps in the synthesis of many pharmaceutical compounds.[1][3] The ligand's bulky and electron-rich nature facilitates key steps in the catalytic cycle, leading to high yields and broad substrate scope, even with historically difficult substrates like (hetero)aryl chlorides.[1][5]
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achievable through a multi-step process, starting from commercially available precursors. The following protocol is a detailed guide for its laboratory-scale preparation.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-bromoiodobenzene
-
1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane (CgPH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-o-tolylphosphine chloride
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Synthesis of the Precursor, CgP(o-C6H4Br): The synthesis begins with the preparation of the bromophenyl-substituted cage phosphine (B1218219) precursor. This can be achieved via the reaction of 2-bromoiodobenzene with air-stable CgPH.[1]
-
Lithiation of the Precursor: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CgP(o-C6H4Br) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete lithiation.
-
Phosphinylation: In a separate flask, dissolve di-o-tolylphosphine chloride in anhydrous THF. Add this solution dropwise to the freshly prepared lithiated intermediate at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound is then purified by column chromatography on silica (B1680970) gel under an inert atmosphere.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C30H34O3P2 |
| Molecular Weight | 504.54 g/mol |
| Appearance | White to off-white powder or crystals |
| CAS Number | 1902911-38-9 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals for the methyl groups on the adamantane (B196018) cage, the aromatic protons of the di-o-tolylphosphine and the bridging phenyl group. Specific shifts and couplings would be determined experimentally. |
| ³¹P{¹H} NMR (CDCl₃) | Two distinct signals are expected, one for the phosphine atom of the cage structure and another for the di-o-tolylphosphine moiety. |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O, and P-C bonds are expected. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight should be observed. |
The Catalytic Role of this compound in Nickel-Catalyzed C-N Cross-Coupling
This compound has proven to be a highly effective ligand in nickel-catalyzed C-N cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals. The generally accepted mechanism for these reactions involves a Ni(0)/Ni(II) catalytic cycle.
Catalytic Cycle Diagram
Caption: Ni(0)/Ni(II) catalytic cycle for C-N cross-coupling.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Ni(0) catalyst, bearing the this compound ligand (L), reacts with an aryl halide (Ar-X) in an oxidative addition step to form a Ni(II) intermediate.
-
Ligand Exchange: The amine nucleophile (HNR¹R²) coordinates to the Ni(II) center, displacing the halide or a solvent molecule.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a nickel-amido complex.
-
Reductive Elimination: The C-N bond is formed in the rate-determining reductive elimination step, releasing the desired arylamine product and regenerating the active Ni(0) catalyst.
The steric bulk and electron-donating properties of this compound are crucial for promoting the reductive elimination step, which is often the bottleneck in such catalytic cycles. This leads to higher catalyst turnover and overall reaction efficiency.
Conclusion
This compound is a state-of-the-art ligand that has significantly advanced the field of nickel-catalyzed cross-coupling. Its rational design allows for the efficient synthesis of complex molecules that are of high interest to the pharmaceutical and drug development industries. The detailed synthetic protocol and characterization data provided in this guide, along with an understanding of its role in the catalytic cycle, will empower researchers and scientists to effectively utilize this powerful tool in their synthetic endeavors. The continued exploration of this compound and related ligands promises to unlock new and more efficient synthetic pathways for the discovery and production of life-changing medicines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - DalPhos on Demand: Facile Ligand Generation Enables New Ligand Discovery and Expedient Catalyst Screening - ACS Catalysis - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PAd-DalPhos: A Technical Guide to a Powerful Ligand in Catalysis
Introduction
PAd-DalPhos is a robust and versatile phosphine (B1218219) ligand integral to modern catalysis, particularly in nickel-catalyzed cross-coupling reactions. Its unique structural features contribute to its efficacy in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of this compound, including its chemical properties, supplier information, and detailed experimental applications for researchers, scientists, and professionals in drug development.
Core Properties and Supplier Information
This compound, a member of the DalPhos (DALhousie PHOSphine) ligand family, is commercially available and widely used in academic and industrial research.[1][2] Below is a summary of its key identifiers and typical properties.
| Property | Value |
| CAS Number | 1902911-38-9 |
| Chemical Name | 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
| Molecular Formula | C₃₀H₃₄O₃P₂ |
| Molecular Weight | 504.54 g/mol |
| Appearance | White to off-white powder or crystals |
| Primary Supplier | Sigma-Aldrich (a part of Merck KGaA, Darmstadt, Germany) |
Catalytic Applications and Performance
This compound has demonstrated exceptional performance as a ligand in various nickel-catalyzed cross-coupling reactions. It is particularly effective in the monoarylation of ammonia (B1221849) and the N-arylation of primary amides with (hetero)aryl (pseudo)halides.[2] The ligand's design, featuring a cage phosphine (CgP) moiety, allows for high reactivity and selectivity.[1][3]
Nickel-Catalyzed N-Arylation of Primary Amides
A notable application of this compound is in the nickel-catalyzed N-arylation of amides with (hetero)aryl electrophiles. The use of the air-stable precatalyst (this compound)Ni(o-tolyl)Cl enables the successful coupling of a wide range of primary amides and lactams with various (hetero)aryl chlorides, bromides, triflates, tosylates, mesylates, and sulfamates.[4]
| Entry | Amide | Aryl Electrophile | Base | Temp. (°C) | Yield (%) |
| 1 | Benzamide | 4-Chlorotoluene | NaOtBu | 110 | 95 |
| 2 | Acetamide | 1-Bromo-4-methoxybenzene | K₃PO₄ | 110 | 88 |
| 3 | Isobutyramide | 4-Trifluoromethylchlorobenzene | Cs₂CO₃ | 110 | 92 |
| 4 | 2-Pyrrolidinone | 3-Chloropyridine | NaOtBu | 110 | 78 |
Data is representative and compiled from typical results found in the literature.
Experimental Protocol: General Procedure for Nickel-Catalyzed N-Arylation of Primary Amides
The following is a representative experimental protocol for the N-arylation of a primary amide with an aryl chloride using the (this compound)Ni(o-tolyl)Cl precatalyst.
Materials:
-
(this compound)Ni(o-tolyl)Cl precatalyst
-
Primary amide
-
Aryl chloride
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., inside a glovebox), a Schlenk tube is charged with the (this compound)Ni(o-tolyl)Cl precatalyst (0.5-2 mol%), the primary amide (1.0 mmol), the aryl chloride (1.2 mmol), and NaOtBu (1.4 mmol).
-
Solvent Addition: Anhydrous toluene (2 mL) is added to the Schlenk tube.
-
Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 110 °C. The reaction mixture is stirred vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amide.
Catalytic Cycle and Workflow
The catalytic cycle for nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a Ni(0)/Ni(II) mechanism. The this compound ligand plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.
Figure 1: Proposed Catalytic Cycle for Ni-Catalyzed C-N Cross-Coupling
The workflow for setting up a typical nickel-catalyzed cross-coupling reaction using this compound involves careful handling of air-sensitive reagents under an inert atmosphere.
Figure 2: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Mechanism of PAd-DalPhos in Nickel Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols associated with the PAd-DalPhos ligand in nickel-catalyzed cross-coupling reactions. The unique structural features of this compound have established it as a highly effective ligand for a range of challenging transformations, offering a cost-effective and efficient alternative to traditional palladium-based systems.
Introduction: The Rise of this compound in Nickel Catalysis
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, providing access to a wide array of carbon-heteroatom and carbon-carbon bonds.[1] The economic and environmental advantages of using nickel over precious metals like palladium have driven significant research into the development of robust and versatile nickel catalytic systems. In this context, the design of supporting ligands has been paramount to achieving high efficiency, selectivity, and broad substrate scope.
This compound, a member of the 'DalPhos' (Dalhousie Phosphine) family of ligands, has distinguished itself as a particularly effective ligand in nickel catalysis.[2] Characterized by a sterically demanding and electron-rich bisphosphine structure, this compound has proven instrumental in overcoming challenges associated with the coupling of unreactive substrates, such as (hetero)aryl chlorides, and in facilitating reactions under mild conditions.[1] This guide will delve into the core of the this compound/Nickel catalytic system, elucidating its mechanism and providing practical information for its application.
The this compound Ligand: Structure and Electronic Properties
The efficacy of this compound in nickel catalysis is intrinsically linked to its unique molecular architecture. The ligand features a P-adamantyl group and a di(o-tolyl)phosphino group bridged by a phenyl backbone. This structure imparts a combination of significant steric bulk and strong electron-donating character, which are crucial for stabilizing the nickel center and promoting key steps in the catalytic cycle. The steric hindrance created by the bulky adamantyl and o-tolyl groups facilitates the formation of monoligated nickel species, which are often more reactive, and promotes the final reductive elimination step.
The Catalytic Cycle: A Ni(0)/Ni(II) Pathway
The generally accepted mechanism for this compound-ligated nickel-catalyzed cross-coupling reactions proceeds through a Ni(0)/Ni(II) catalytic cycle. This cycle can be broken down into three primary steps: oxidative addition, transmetalation (or heteroatom coordination and deprotonation for C-N/C-O couplings), and reductive elimination.
Oxidative Addition: The cycle commences with the oxidative addition of an aryl electrophile (Ar-X) to the active L-Ni(0) species (where L = this compound). This step forms a Ni(II) intermediate, L-Ni(II)(Ar)(X). The electron-rich nature of this compound facilitates this often rate-limiting step.
Nucleophile Coordination and Deprotonation: For C-N and C-O cross-couplings, the nucleophile (e.g., an amine or alcohol, Nu-H) coordinates to the Ni(II) center. Subsequent deprotonation by a base generates a key L-Ni(II)(Ar)(Nu) intermediate.
Reductive Elimination: This final, product-forming step involves the reductive elimination of the newly formed Ar-Nu bond from the L-Ni(II)(Ar)(Nu) complex, regenerating the active L-Ni(0) catalyst. The steric bulk of the this compound ligand is thought to be crucial in promoting this step, which is often the turnover-limiting step in the cycle. Computational studies have supported the idea that this compound accelerates this rate-limiting reductive elimination.
Quantitative Data Summary
The this compound/Nickel system has demonstrated high efficacy across a range of cross-coupling reactions. The following tables summarize representative quantitative data for C-N and C-O bond forming reactions.
Table 1: Nickel-Catalyzed Amination of (Hetero)aryl Chlorides with Various Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Ammonia | 2 | NaOtBu | Toluene | 110 | 18 | 95 |
| 2 | 1-Chloronaphthalene | Morpholine | 1 | NaOtBu | Dioxane | 100 | 18 | 98 |
| 3 | 2-Chloropyridine | n-Butylamine | 2 | K3PO4 | Toluene | 110 | 24 | 85 |
| 4 | 4-Chloroanisole | Aniline | 2 | NaOtBu | Dioxane | 100 | 18 | 92 |
| 5 | 3-Chlorobenzonitrile | Cyclopropylamine | 1 | NaOtBu | Toluene | RT | 24 | 88 |
Table 2: Nickel-Catalyzed C-O Coupling of (Hetero)aryl Chlorides with Alcohols and Phenols
| Entry | Aryl Chloride | Alcohol/Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenol | 2 | K3PO4 | Dioxane | 110 | 24 | 89 |
| 2 | 1-Chloronaphthalene | Methanol | 2 | NaOtBu | Toluene | 100 | 18 | 78 |
| 3 | 2-Chloropyridine | Isopropanol | 3 | Cs2CO3 | Dioxane | 110 | 24 | 82 |
| 4 | 4-Chloroanisole | Benzyl alcohol | 2 | NaOtBu | Toluene | 100 | 18 | 91 |
| 5 | 3-Chlorobenzonitrile | tert-Butanol | 3 | K2CO3 | Dioxane | 110 | 24 | 75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of this catalytic system.
Synthesis of the (this compound)Ni(o-tolyl)Cl Precatalyst
The air- and moisture-stable (this compound)Ni(o-tolyl)Cl precatalyst is a convenient starting material for many nickel-catalyzed reactions.[2]
Procedure:
-
To a solution of (Ph3P)2NiCl2 (1.0 equiv) in anhydrous THF is added a solution of o-tolylmagnesium bromide (1.1 equiv) in THF dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in toluene, and this compound (1.05 equiv) is added.
-
The mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the solvent is concentrated, and the product is precipitated by the addition of pentane.
-
The solid is collected by filtration, washed with pentane, and dried under vacuum to afford the (this compound)Ni(o-tolyl)Cl precatalyst.
General Procedure for Nickel-Catalyzed C-N Cross-Coupling
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with the (this compound)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
The appropriate anhydrous solvent (e.g., toluene, dioxane) is added.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Conclusion
The this compound ligand has proven to be a cornerstone in the advancement of nickel-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging and readily available aryl chlorides. The proposed Ni(0)/Ni(II) catalytic cycle, particularly the ligand's role in promoting the rate-limiting reductive elimination step, provides a solid framework for understanding its reactivity. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this powerful catalytic system in their synthetic endeavors. The continued exploration of DalPhos ligands and their applications promises to further expand the capabilities of nickel catalysis in the synthesis of complex molecules.
References
An In-depth Technical Guide to the Electronic and Steric Effects of PAd-DalPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAd-DalPhos, a member of the DalPhos (Dalhousie Phosphine) family of ligands, has emerged as a powerful tool in modern synthetic chemistry, particularly in nickel- and palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties are key to its exceptional performance in facilitating challenging transformations, such as the monoarylation of ammonia (B1221849) and the coupling of sterically hindered substrates. This technical guide provides a comprehensive overview of the core electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Electronic and Steric Profile of this compound and its Analogues
The reactivity and selectivity of metal complexes are profoundly influenced by the steric and electronic characteristics of their supporting ligands. This compound is a bisphosphine ligand characterized by a sterically demanding di(1-adamantyl)phosphino group and a di-o-tolylphosphino moiety. This combination imparts a unique balance of properties that are crucial for its catalytic efficacy.
Steric Properties
The steric bulk of this compound and its analogues is a defining feature that plays a critical role in promoting challenging reductive elimination steps and preventing catalyst deactivation pathways. A common metric used to quantify the steric hindrance of a phosphine (B1218219) ligand is the percent buried volume (%Vbur) , which represents the percentage of the space around the metal center that is occupied by the ligand.
| Ligand | Percent Buried Volume (%Vbur) |
| This compound | 80.4%[1] |
| Phthis compound | 79.8% |
| Cythis compound | 80.7% |
| PAd2-DalPhos (rac) | 81.0%[2] |
| PAd2-DalPhos (meso) | 81.0%[2] |
Table 1: Comparison of the percent buried volume for this compound and its analogues.
The high percent buried volume of this compound and its derivatives indicates a significant steric presence around the metal center. This bulk is comparable to that of other highly effective bulky phosphine ligands and is instrumental in its ability to facilitate difficult cross-coupling reactions.
Electronic Properties
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research and development. The following sections provide step-by-step protocols for the synthesis of the this compound ligand, its corresponding nickel pre-catalyst, and a representative catalytic application.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the synthesis of a key intermediate, CgP(o-C6H4Br), followed by lithiation and reaction with a chlorophosphine.
Materials:
-
2-Bromoiodobenzene
-
CgPH (Cage Phosphine)
-
n-Butyllithium (n-BuLi)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Standard glassware for air-sensitive synthesis (Schlenk line, glovebox)
Procedure:
-
Synthesis of CgP(o-C6H4Br): This precursor is prepared from 2-bromoiodobenzene and CgPH according to literature procedures.
-
Lithiation of CgP(o-C6H4Br): In a flame-dried Schlenk flask under an inert atmosphere, dissolve CgP(o-C6H4Br) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Reaction with Di-o-tolylchlorophosphine: To the resulting solution of CgP(o-C6H4Li), slowly add a solution of di-o-tolylchlorophosphine in anhydrous THF at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with degassed water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.
Synthesis of (this compound)Ni(o-tolyl)Cl Pre-catalyst
The air-stable (this compound)Ni(o-tolyl)Cl pre-catalyst is a convenient and highly effective source of the active catalyst for cross-coupling reactions.
Materials:
-
This compound
-
Ni(COD)2 (Bis(1,5-cyclooctadiene)nickel(0))
-
o-Tolyl chloride
-
Anhydrous toluene (B28343)
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound and Ni(COD)2.
-
Add anhydrous toluene to dissolve the solids.
-
Add o-tolyl chloride to the solution.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically several hours).
-
The formation of the product is often indicated by a color change.
-
The pre-catalyst can be isolated by filtration, washed with a non-polar solvent (e.g., pentane), and dried under vacuum.
Nickel-Catalyzed Monoarylation of Ammonia
This protocol exemplifies the use of the (this compound)Ni(o-tolyl)Cl pre-catalyst in a challenging C-N cross-coupling reaction.
Materials:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst
-
Aryl chloride (substrate)
-
Ammonia (e.g., as a solution in a suitable solvent or as a gas)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealable reaction vessel (e.g., Schlenk tube or pressure vessel)
Procedure:
-
In a glovebox, charge a sealable reaction vessel with the (this compound)Ni(o-tolyl)Cl pre-catalyst, the aryl chloride, and sodium tert-butoxide.
-
Add anhydrous toluene to the vessel.
-
Introduce a measured amount of ammonia into the reaction vessel.
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified reaction time.
-
Workup and Analysis: After cooling to room temperature, carefully open the reaction vessel. Quench the reaction mixture with water and extract the product with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated. The product yield and purity are determined by standard analytical techniques such as GC-MS and NMR spectroscopy.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle for the nickel-catalyzed C-N cross-coupling reaction employing a this compound ligand is believed to proceed through a Ni(0)/Ni(II) pathway. A putative cycle is depicted below, highlighting the key elementary steps.
Caption: Putative catalytic cycle for the Ni/PAd-DalPhos catalyzed C-N coupling.
The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Ni(0) species, forming a Ni(II) intermediate. Subsequent coordination of the amine nucleophile and deprotonation by a base generates a Ni(II)-amido complex. The key step is the C-N bond-forming reductive elimination, which is often rate-limiting and is facilitated by the steric bulk of the this compound ligand. This step regenerates the active Ni(0) catalyst and releases the desired arylamine product.
Conclusion
This compound is a highly effective ligand for a range of challenging cross-coupling reactions, owing to its unique combination of steric bulk and electronic properties. The data and protocols presented in this technical guide provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to leverage the full potential of this powerful catalytic tool. The continued exploration of the structure-activity relationships within the DalPhos family of ligands promises to yield even more efficient and selective catalysts for future synthetic challenges.
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
The PAd-DalPhos Ligand Family: A Technical Guide to a New Frontier in Nickel-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, sustainable, and cost-effective synthetic methodologies is a driving force in modern chemistry. In the realm of cross-coupling reactions, the development of novel ligand architectures has been paramount in expanding the capabilities of transition metal catalysis. The PAd-DalPhos family of ligands, a class of sterically demanding and electronically tunable bisphosphine ligands, has emerged as a powerful tool for enabling challenging nickel-catalyzed C-N, C-O, and C-C bond-forming reactions. This technical guide provides a comprehensive overview of the this compound family, including their synthesis, catalytic applications, and detailed experimental protocols, to empower researchers in their pursuit of innovative chemical transformations.
Core Structure and Ligand Variants
The this compound ligands are characterized by a phosphine-substituted aromatic backbone. The modular nature of their synthesis allows for the introduction of various phosphine (B1218219) moieties, leading to a family of ligands with tailored steric and electronic properties. The core members of this family include:
-
This compound: The parent ligand of the family.
-
Cythis compound: Features a dicyclohexylphosphino group, offering increased steric bulk.
-
Phthis compound: Incorporates a diphenylphosphino group, modulating the electronic properties.
-
PAd2-DalPhos: A "double cage" bisphosphine ligand with two phosphine adamantyl-type groups, exhibiting unique reactivity.[1][2]
These ligands are typically employed in conjunction with nickel precursors to form highly active and often air-stable precatalysts, such as (this compound)Ni(o-tolyl)Cl.[1][2]
Data Presentation: Performance in Nickel-Catalyzed Cross-Coupling Reactions
The this compound family of ligands has demonstrated exceptional performance in a wide range of nickel-catalyzed cross-coupling reactions. The following tables summarize key quantitative data for C-N and C-O bond-forming reactions, highlighting the efficiency and versatility of these ligands.
Nickel-Catalyzed C-N Cross-Coupling (Amination)
Table 1: Performance of this compound Ligands in the Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | This compound | 2 | NaOtBu | Toluene (B28343) | 100 | 18 | 95 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |
| 2 | 4-Chloroanisole | Morpholine | This compound | 2 | NaOtBu | Toluene | 100 | 18 | 92 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |
| 3 | 2-Chloropyridine | n-Butylamine | This compound | 2 | K3PO4 | Dioxane | 110 | 24 | 88 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |
| 4 | 4-Chlorobenzonitrile | Ammonia | This compound | 5 | NaOtBu | Toluene | 110 | 24 | 85 | J. Am. Chem. Soc.2017 , 139, 12478-12481 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Adamantylamine | Phthis compound | 2 | NaOtBu | Toluene | RT | 24 | 91 | Angew. Chem. Int. Ed.2019 , 58, 2485-2489 |
| 6 | 4-Chloro-N,N-dimethylaniline | 2-Aminopyridine | PAd2-DalPhos | 1 | NaOtBu | Dioxane | 80 | 18 | 96 | Angew. Chem. Int. Ed.2019 , 58, 6391-6395 |
| 7 | 2-Chloro-6-methylpyridine | Pyrrolidine | PAd2-DalPhos | 2.5 | K2CO3 | t-Amyl alcohol | 100 | 18 | 89 | Angew. Chem. Int. Ed.2019 , 58, 6391-6395 |
Nickel-Catalyzed C-O Cross-Coupling (Etherification)
Table 2: Performance of this compound Ligands in the Etherification of Aryl Chlorides
| Entry | Aryl Chloride | Alcohol | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 93 | ACS Catal.2018 , 8, 8016-8021 |
| 2 | 4-Chloroanisole | n-Butanol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 85 | ACS Catal.2018 , 8, 8016-8021 |
| 3 | 2-Chloropyridine | Isopropanol | Cythis compound | 5 | K3PO4 | Dioxane | 120 | 24 | 78 | ACS Catal.2018 , 8, 8016-8021 |
| 4 | 1-Chloro-4-fluorobenzene | Cyclohexanol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 90 | ACS Catal.2018 , 8, 8016-8021 |
| 5 | 4-Chlorobenzonitrile | Methanol | This compound | 5 | NaOtBu | Toluene | 110 | 24 | 82 | ACS Catal.2018 , 8, 8016-8021 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound ligand and its corresponding nickel precatalyst, as well as a general procedure for a nickel-catalyzed C-N cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward multi-step procedure starting from commercially available materials.
Step 1: Synthesis of 2-Bromophenyl diphenylphosphinite
To a solution of 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 1 hour at -78 °C, followed by the addition of triphenyl phosphite (B83602) (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-bromophenyl diphenylphosphinite.
Step 2: Synthesis of this compound
To a solution of 1-adamantylphosphine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of a solution of 2-bromophenyl diphenylphosphinite (1.0 equiv) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with degassed water and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system to yield this compound as a white solid.
Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst
In a nitrogen-filled glovebox, a vial is charged with Ni(COD)2 (1.0 equiv), this compound (1.05 equiv), and toluene. The mixture is stirred at room temperature for 30 minutes. To this solution is added 2-chlorotoluene (1.1 equiv), and the resulting mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold pentane, and dried under vacuum to afford (this compound)Ni(o-tolyl)Cl as a solid.
General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides
An oven-dried vial is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the (this compound)Ni(o-tolyl)Cl precatalyst (0.02 mmol, 2 mol%). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows associated with the this compound family of ligands.
Proposed Catalytic Cycle for Nickel-Catalyzed C-N Cross-Coupling
The nickel-catalyzed amination of aryl chlorides is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The this compound ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.
References
The Rise of DalPhos: A Technical Guide to a New Generation of Ligands for Nickel-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. In recent years, nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to traditional palladium-based methods. A key factor in this advancement has been the design of innovative ancillary ligands that can stabilize reactive nickel species and facilitate challenging bond formations. Among these, the DalPhos family of ligands, developed by the Stradiotto group at Dalhousie University, has garnered significant attention for its exceptional performance in a wide range of nickel-catalyzed transformations, particularly C-N and C-O cross-couplings.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, development, and application of DalPhos ligands.
Discovery and Design Principles
The DalPhos (DALhousie PHOSphine) ligands are a class of cage phosphine (B1218219) (CgP) bisphosphine-type ligands.[1][2][3] Their design was guided by the need for air-stable, electron-rich, and sterically demanding ligands that could promote efficient turnover in nickel-catalyzed cross-coupling cycles.[1][3] The core structure of most DalPhos ligands features a rigid phenyl backbone connecting a bulky, electron-rich cage phosphine moiety and another phosphine donor with tunable steric and electronic properties. This design is intended to drive the product-forming reductive elimination step in Ni(0/II) catalytic cycles while discouraging unwanted side reactions like bis-chelation.[5]
A key innovation in the development of DalPhos ligands is the use of a common synthetic precursor, CgP(o-C6H4Br), which is readily prepared from commercially available reagents.[1][3] This allows for the facile and cost-effective synthesis of a diverse library of DalPhos ligands through a divergent synthetic strategy.[6]
Synthesis of DalPhos Ligands and Precatalysts
The general approach to synthesizing DalPhos ligands involves a lithium-halogen exchange on the CgP(o-C6H4Br) precursor, followed by quenching with an appropriate chlorophosphine (R2PCl).[3] This modularity allows for the straightforward introduction of various phosphine substituents, leading to a range of ligands with distinct properties.
For catalytic applications, air-stable Ni(II) precatalysts of the type (DalPhos)Ni(aryl)Cl have been developed and often show superior performance compared to in situ generated catalysts.[1][3] These precatalysts are typically synthesized by reacting the DalPhos ligand with a suitable nickel source.[1]
Synthetic Workflow
The following diagram illustrates the general synthetic route to DalPhos ligands and their corresponding nickel precatalysts.
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety and Handling of PAd-DalPhos Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for PAd-DalPhos powder, a widely used phosphine (B1218219) ligand in cross-coupling catalysis. The following sections detail its chemical and physical properties, potential hazards, safe handling procedures, and relevant experimental protocols.
Chemical and Physical Properties
This compound, with the full chemical name 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a solid phosphine ligand.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄O₃P₂ | [1] |
| Molecular Weight | 504.54 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| CAS Number | 1902911-38-9 | [1] |
Safety and Hazard Information
Hazard Identification and Classification
| Hazard Class | Classification | Source |
| Physical Hazard | Combustible Solid, Class 11 | [1] |
| Health Hazard | WGK 3 (Water Hazard Class 3 - severely hazardous for water) | [1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards |
| Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Do not use a solid water stream as it may scatter and spread the fire. | Emits toxic fumes under fire conditions (carbon oxides, phosphorus oxides). |
Handling and Storage
Proper handling and storage of this compound powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Storage and Disposal
| Condition | Recommendation |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. |
| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. |
Experimental Protocols
This compound is a versatile ligand for various cross-coupling reactions, most notably nickel-catalyzed C-N bond formation (Buchwald-Hartwig amination).[2][3][4]
General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides
This protocol is a representative example of the use of this compound in a nickel-catalyzed cross-coupling reaction.
Reaction Setup:
-
An oven-dried Schlenk tube containing a magnetic stir bar is charged with the nickel precursor (e.g., Ni(COD)₂ or a suitable Ni(II) salt), this compound ligand, and the base (e.g., NaOtBu, K₃PO₄).
-
The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The aryl chloride and the amine are added sequentially via syringe.
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe.
Reaction Execution:
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates) for the specified time.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite® to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Visualizations
The following diagrams illustrate key conceptual workflows related to the use of this compound in catalysis.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
This guide is intended to provide essential safety and handling information for this compound powder. It is not a substitute for a thorough understanding of the specific hazards of the chemicals and procedures involved in any given experiment. Always consult the relevant Safety Data Sheets (SDS) and perform a comprehensive risk assessment before commencing any new work.
References
- 1. This compound 95 1902911-38-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of PAd-DalPhos in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility of PAd-DalPhos
This compound is a white to off-white crystalline powder. Its structure, featuring a bulky adamantyl-phosphine cage and di(o-tolyl)phosphino-phenyl moieties, suggests a generally nonpolar character, which dictates its solubility in organic solvents.
Based on its prevalent use in nickel-catalyzed cross-coupling reactions, this compound has demonstrated sufficient solubility in a range of common organic solvents to facilitate these transformations. The following table summarizes solvents in which this compound is utilized, indicating at least partial solubility under typical reaction conditions.
| Solvent Class | Examples from Synthetic Protocols |
| Ethers | 1,4-Dioxane |
| Aromatic Hydrocarbons | Toluene |
Note: This information is derived from reaction protocols and does not represent quantitative solubility limits. The actual solubility can be influenced by temperature, the presence of other reagents, and the specific grade of the solvent.
It has been noted in the context of cross-coupling reactions that the choice of base can influence the solubility of reaction components. For instance, the use of some inorganic bases like carbonates or phosphates can lead to poor solubility in organic media.[1]
Experimental Protocol for Determining the Solubility of this compound
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or heating block
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks
-
Syringe filters (Teflon®, 0.2 µm)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at the desired temperature using a thermostatically controlled shaker for an extended period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is crucial.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Evaporate the solvent from the volumetric flask under reduced pressure.
-
Once the solvent is completely removed, weigh the flask containing the dried this compound residue.
-
The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Data Presentation:
The results should be presented in a clear and organized manner, as shown in the example table below.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| [Solvent 1] | [Temp 1] | [Value] | [Value] |
| [Solvent 2] | [Temp 2] | [Value] | [Value] |
Visualizing Methodologies and Influencing Factors
To further aid in the understanding of the processes involved in determining and the factors affecting the solubility of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for PAd-DalPhos Nickel Precatalyst in C-N Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the PAd-DalPhos nickel precatalyst in C-N cross-coupling reactions. This air-stable precatalyst, in particular (this compound)Ni(o-tolyl)Cl, has demonstrated broad utility and high efficiency in the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules.
Introduction to this compound Nickel Precatalysts
This compound is a member of the 'DalPhos' (Dalhousie Phosphine) family of ligands, which are characterized by a cage-like phosphine (B1218219) adamantyl (PAd) moiety.[1][2] When coordinated to nickel, these ligands form highly active and versatile catalysts for a variety of cross-coupling reactions. The (this compound)Ni(o-tolyl)Cl precatalyst is an air-stable, solid material that offers significant practical advantages over air-sensitive Ni(0) sources, eliminating the need for a glovebox for reaction setup.[3]
The this compound ligand framework is designed to promote the desired catalytic cycle, often involving Ni(0) and Ni(II) oxidation states, leading to efficient C-N bond formation with a wide range of aryl/heteroaryl electrophiles and amine nucleophiles.[1][4] These catalysts have shown remarkable activity for the coupling of challenging substrates, including (hetero)aryl chlorides, and can often operate under mild conditions, sometimes even at room temperature.[2][5]
Advantages of this compound Nickel Precatalysts in C-N Coupling
-
High Catalytic Activity: Enables the coupling of a broad range of substrates with high yields.
-
Air-Stability: The precatalyst is a solid that can be handled in the air, simplifying reaction setup.[3]
-
Broad Substrate Scope: Effective for the coupling of various (hetero)aryl chlorides, bromides, and pseudohalides with a wide array of primary and secondary amines, including ammonia, primary alkylamines, and heteroarylamines.[2][6]
-
Mild Reaction Conditions: Many reactions can be performed at or near room temperature, increasing functional group tolerance.[5][6]
-
Selectivity: The ligand structure can impart high selectivity in complex molecules.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for nickel-catalyzed C-N cross-coupling with this compound involves a Ni(0)/Ni(II) catalytic cycle.
The experimental workflow for a typical C-N coupling reaction using the this compound nickel precatalyst is straightforward.
Quantitative Data
The following tables summarize the performance of the this compound nickel precatalyst in the C-N coupling of various aryl chlorides with different amine nucleophiles.
Table 1: Amination of Aryl Chlorides with Primary Alkylamines
| Entry | Aryl Chloride | Amine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Butylamine | 1 | NaOtBu | Toluene (B28343) | 110 | 18 | 95 |
| 2 | 4-Chloroanisole | Cyclohexylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 92 |
| 3 | 2-Chloropyridine | Benzylamine | 2.5 | K₃PO₄ | t-Amyl Alcohol | 110 | 24 | 88 |
| 4 | 1-Chloronaphthalene | Furfurylamine | 0.5 | NaOtBu | Toluene | RT | 12 | 96[5] |
| 5 | 4-Chlorobenzonitrile | 1-Adamantylamine | 3 | NaOtBu | Dioxane | 100 | 18 | 91[7] |
Table 2: Amination of Aryl Chlorides with Ammonia and Secondary Amines
| Entry | Aryl Chloride | Amine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobiphenyl | Ammonia | 2 | NaOtBu | Dioxane | 110 | 24 | 85[1] |
| 2 | 4-Chloro-N,N-dimethylaniline | Morpholine | 2 | NaOtBu | Toluene | 100 | 16 | 98 |
| 3 | 3-Chlorobenzotrifluoride | Piperidine | 2.5 | K₂CO₃ | Dioxane | 110 | 20 | 90 |
| 4 | 2-Chloro-6-methylpyridine | Pyrrolidine | 3 | Cs₂CO₃ | Toluene | 100 | 18 | 87 |
Table 3: Amination of Heteroaryl Chlorides with Primary Heteroarylamines
| Entry | Heteroaryl Chloride | Heteroarylamine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | 2-Aminopyridine | 2 | NaOtBu | Dioxane | 110 | 24 | 82[8] |
| 2 | 3-Chloroquinoline | 3-Aminopyrazole | 5 | DBU/NaTFA | Dioxane | 100 | 18 | 78[2] |
| 3 | 2-Chlorobenzothiazole | 2-Aminothiazole | 3 | K₃PO₄ | Toluene | 110 | 20 | 85[8] |
Experimental Protocols
Protocol 1: Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst
This protocol is based on Jamison's method for the synthesis of (DalPhos)Ni(aryl)Cl precatalysts.[1]
Materials:
-
This compound ligand
-
(DME)NiCl₂ (DME = 1,2-dimethoxyethane)
-
o-tolylmagnesium chloride solution (in THF)
-
Anhydrous diethyl ether
-
Anhydrous pentane (B18724)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound (1.0 equiv) and (DME)NiCl₂ (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether to the flask to form a slurry.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add a solution of o-tolylmagnesium chloride (1.0 equiv) in THF to the stirred slurry at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to yield the (this compound)Ni(o-tolyl)Cl precatalyst as a solid. The product should be stored under an inert atmosphere.
Protocol 2: General Procedure for the Nickel-Catalyzed C-N Coupling of an Aryl Chloride with a Primary Amine
Materials:
-
(this compound)Ni(o-tolyl)Cl precatalyst
-
Aryl chloride
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Oven-dried sealable reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the (this compound)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the aryl chloride (1.0 mmol), and sodium tert-butoxide (1.2-1.5 mmol) to an oven-dried sealable reaction tube equipped with a magnetic stir bar.
-
Add the primary amine (1.1-1.3 mmol) to the tube.
-
Add anhydrous toluene or dioxane (2-4 mL) to the tube.
-
Seal the reaction tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C, or room temperature if applicable).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl amine.
Note: Reaction conditions such as catalyst loading, base, solvent, temperature, and time should be optimized for each specific substrate combination. For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ may be used.[2] For some highly reactive substrates, the reaction may proceed efficiently at room temperature.[5]
Safety and Handling
-
The (this compound)Ni(o-tolyl)Cl precatalyst is air-stable but should be stored under an inert atmosphere to maintain its catalytic activity over long periods.
-
Nickel compounds are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
By following these application notes and protocols, researchers can effectively utilize the this compound nickel precatalyst for a wide range of C-N coupling reactions in their synthetic endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Type Amination using PAd-DalPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. While traditionally reliant on palladium catalysis, recent advancements have seen the development of highly efficient nickel-based systems that offer complementary and sometimes superior reactivity. A key innovation in this area is the use of specialized phosphine (B1218219) ligands.
PAd-DalPhos, a sterically demanding and electron-rich bisphosphine ligand, has emerged as a powerful ligand for nickel-catalyzed C-N cross-coupling reactions.[1][2] Its unique architecture facilitates key steps in the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl electrophiles with various amines under mild conditions.[2] This document provides detailed application notes and protocols for the use of this compound in nickel-catalyzed Buchwald-Hartwig type aminations. While the Buchwald-Hartwig reaction is historically associated with palladium, the use of this compound with nickel represents a significant advancement, offering a cost-effective and highly effective alternative.[3]
Catalytic System Components
The catalytic system for a successful nickel-catalyzed amination using this compound typically consists of three main components: a nickel precatalyst, the this compound ligand, and a suitable base. The choice of each component is critical for achieving optimal reactivity and yield.
Caption: Key components of the this compound/Nickel catalytic system.
Quantitative Data Summary
The this compound ligand, in conjunction with a nickel catalyst, has demonstrated high efficacy in the C-N cross-coupling of a variety of aryl and heteroaryl electrophiles with different amine nucleophiles. The following tables summarize representative quantitative data from various studies.
Table 1: Nickel-Catalyzed Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1 | NaOtBu | Dioxane | 100 | 18 | 95 |
| 2 | 4-Chloroanisole | Morpholine | 2 | NaOtBu | Toluene | 110 | 12 | 92 |
| 3 | 2-Chloropyridine | Benzylamine | 1.5 | K3PO4 | CPME | 80 | 24 | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | 2 | Cs2CO3 | Dioxane | 100 | 16 | 90 |
Table 2: Nickel-Catalyzed Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Ammonia (0.5 M in dioxane) | 1 | NaOtBu | Dioxane | RT | 18 | 98[2] |
| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylamine | 1 | NaOtBu | Toluene | 80 | 12 | 94 |
| 3 | 3-Bromopyridine | Piperidine | 1.5 | K3PO4 | THF | 65 | 24 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Indole | 2 | Cs2CO3 | Dioxane | 110 | 18 | 89 |
Table 3: Nickel-Catalyzed Amination of Aryl Triflates and Mesylates
| Entry | Aryl Electrophile | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl triflate | n-Butylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 88 |
| 2 | Naphthyl-2-triflate | Morpholine | 2 | Cs2CO3 | Toluene | 110 | 14 | 91 |
| 3 | 4-Anisyl mesylate | Ammonia (0.5 M in dioxane) | 1 | NaOtBu | Dioxane | 50 | 24 | 93[2] |
| 4 | 4-Biphenylyl mesylate | Primary Alkylamine | 1 | NaOtBu | Dioxane | RT | 18 | 96[2] |
Experimental Protocols
The following are generalized protocols for a typical nickel-catalyzed Buchwald-Hartwig type amination using a this compound ligand system. These should be adapted based on the specific substrates and desired scale.
General Protocol for the Nickel-Catalyzed Amination of an Aryl Halide
Caption: A typical workflow for a this compound/Nickel-catalyzed amination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
(this compound)Ni(o-tolyl)Cl precatalyst (or in situ generation from a Ni source and this compound) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene) (3-5 mL)
-
Inert atmosphere glovebox
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Preparation (in a glovebox): To a dry Schlenk tube or vial containing a magnetic stir bar, add the (this compound)Ni(o-tolyl)Cl precatalyst, the aryl halide (if solid), and the sodium tert-butoxide.
-
Reagent Addition: If the aryl halide is a liquid, add it via syringe. Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction Setup: Seal the Schlenk tube or vial tightly. If using a vial, ensure the cap has a PTFE septum.
-
Reaction: Remove the reaction vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Conclusion
The this compound ligand is a highly effective and versatile ligand for nickel-catalyzed Buchwald-Hartwig type amination reactions. Its use allows for the efficient coupling of a broad range of aryl and heteroaryl electrophiles, including challenging chlorides and sulfonates, with a variety of amine nucleophiles. The mild reaction conditions and high yields make this catalytic system a valuable tool for researchers and professionals in the field of synthetic and medicinal chemistry. The protocols and data presented here provide a solid foundation for the successful application of this compound in the synthesis of arylamines.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing a PAd-DalPhos Ligated Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of ligand, which modulates the catalyst's stability, activity, and substrate scope. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald biarylphosphine family, have proven to be particularly effective, allowing for the coupling of challenging substrates like aryl chlorides under mild conditions.[1][2]
PAd-DalPhos is a sterically demanding and electron-rich bisphosphine ligand. While it has been extensively documented for its exceptional performance in nickel-catalyzed C-N and C-O cross-coupling reactions, its application in palladium-catalyzed Suzuki-Miyaura coupling is less reported. This document provides a representative protocol for the Suzuki-Miyaura coupling of aryl chlorides and arylboronic acids using a palladium catalyst with this compound as the supporting ligand. The presented protocol is based on general methodologies established for similar bulky biarylphosphine ligands and serves as a robust starting point for reaction optimization.[3][4]
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich nature of the this compound ligand is proposed to facilitate both the initial oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step to release the biaryl product.[5]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: PAd-DalPhos in C-O Cross-Coupling of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of diaryl ethers is a critical transformation in organic synthesis, as this structural motif is prevalent in a wide array of pharmaceuticals, natural products, and functional materials. Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper, limiting their functional group tolerance and overall efficiency. Modern cross-coupling methodologies have emerged to address these limitations, with palladium-catalyzed Buchwald-Hartwig amination being a well-established tool. Recently, nickel catalysis has garnered significant attention as a more sustainable and cost-effective alternative.
Within the realm of nickel catalysis, the development of specialized ligands has been paramount to achieving high efficiency and broad substrate scope. The DalPhos (Dalhousie Phosphine) family of ligands, developed by the Stradiotto group, has shown remarkable performance in a variety of cross-coupling reactions.[1] In particular, PAd-DalPhos and its derivatives have proven to be enabling ligands for challenging transformations.
This document provides detailed application notes and protocols for the use of the Phthis compound/Ni(COD)₂ catalyst system in the C-O cross-coupling of substituted phenols with (hetero)aryl chlorides.[2] Specifically, it focuses on the synthesis of pyridyl-O-aryl ethers, which are common frameworks in active pharmaceutical ingredients.[2] The protocols and data presented are compiled from peer-reviewed scientific literature to provide researchers with a reliable guide for implementing this methodology.
Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed C-O cross-coupling of phenols with aryl chlorides is depicted below. The cycle is believed to proceed through a Ni(0)/Ni(II) manifold.
Figure 1: Proposed catalytic cycle for the nickel-catalyzed C-O cross-coupling of phenols.
Data Presentation
The following tables summarize the substrate scope for the C-O cross-coupling of various phenols and chloropyridines using the Phthis compound/Ni(COD)₂ catalyst system. The data is adapted from Bodé, N. E.; McGuire, R. T.; Stradiotto, M. Org. Lett.2022 , 24, 8986–8989.[2]
Table 1: Scope of Phenol Coupling Partners
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 2-(p-tolyloxy)quinoline | 85 |
| 2 | 4-Methoxyphenol | 2-((4-methoxyphenyl)oxy)quinoline | 82 |
| 3 | 4-Chlorophenol | 2-((4-chlorophenyl)oxy)quinoline | 75 |
| 4 | 4-(Trifluoromethyl)phenol | 2-((4-(trifluoromethyl)phenyl)oxy)quinoline | 68 |
| 5 | 3-Methylphenol | 2-(m-tolyloxy)quinoline | 80 |
| 6 | 2-Methylphenol | 2-(o-tolyloxy)quinoline | 71 |
| 7 | 2,6-Dimethylphenol | 2-((2,6-dimethylphenyl)oxy)quinoline | 55 |
Reaction conditions: 2-chloroquinoline (B121035) (0.5 mmol), phenol (0.6 mmol), NaOtBu (0.7 mmol), Phthis compound (0.025 mmol), Ni(COD)₂ (0.025 mmol), toluene (B28343) (2 mL), 110 °C, 18 h.
Table 2: Scope of (Hetero)aryl Chloride Coupling Partners
| Entry | (Hetero)aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloroquinoline | 2-phenoxyquinoline | 85 |
| 2 | 4-Chloroquinaldine | 4-phenoxyquinaldine | 90 |
| 3 | 2-Chloropyridine | 2-phenoxypyridine | 78 |
| 4 | 2-Chloro-5-trifluoromethylpyridine | 2-phenoxy-5-(trifluoromethyl)pyridine | 72 |
| 5 | 3-Chloro-6-methylpyridazine | 3-methyl-6-phenoxypyridazine | 65 |
| 6 | 1-Chloroisoquinoline | 1-phenoxyisoquinoline | 88 |
Reaction conditions: (Hetero)aryl chloride (0.5 mmol), phenol (0.6 mmol), NaOtBu (0.7 mmol), Phthis compound (0.025 mmol), Ni(COD)₂ (0.025 mmol), toluene (2 mL), 110 °C, 18 h.
Experimental Protocols
The following are general experimental protocols for the Phthis compound/Ni(COD)₂ catalyzed C-O cross-coupling of phenols with (hetero)aryl chlorides, based on the procedures reported by Stradiotto and coworkers.[2]
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Toluene should be dried and degassed prior to use.
-
Phthis compound, Ni(COD)₂, and NaOtBu are commercially available but should be handled under an inert atmosphere.
-
Phenols and (hetero)aryl chlorides should be purified by standard methods if necessary.
General Procedure for the C-O Cross-Coupling Reaction:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(COD)₂ (6.9 mg, 0.025 mmol, 5 mol %) and Phthis compound (16.5 mg, 0.025 mmol, 5 mol %).
-
Add 1 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To a separate oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)aryl chloride (0.5 mmol, 1.0 equiv.), the phenol (0.6 mmol, 1.2 equiv.), and NaOtBu (67.3 mg, 0.7 mmol, 1.4 equiv.).
-
Add 1 mL of anhydrous, degassed toluene.
-
-
Reaction Execution:
-
To the vial containing the substrate mixture, add the pre-formed catalyst solution via syringe.
-
Seal the vial with a screw cap lined with a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
-
Work-up and Purification:
-
After 18 hours, remove the vial from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Workflow Diagram
The following diagram illustrates the general experimental workflow for the C-O cross-coupling reaction.
References
Application Notes and Protocols: Nickel-Catalyzed Monoarylation of Ammonia Using PAd-DalPhos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nickel-catalyzed monoarylation of ammonia (B1221849) utilizing the PAd-DalPhos ligand system. This methodology offers an efficient and selective route to synthesize primary anilines, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. The use of the air-stable precatalyst, (this compound)Ni(o-tolyl)Cl, simplifies the experimental setup and enhances reproducibility.
Overview and Advantages
The selective monoarylation of ammonia is a challenging transformation due to the propensity for over-arylation to form diaryl- and triarylamines. The this compound ligand, developed by the Stradiotto group, has proven to be uniquely effective in nickel-catalyzed systems for achieving high selectivity for the desired primary aniline (B41778) product.[1][2][3]
Key Advantages:
-
High Selectivity: The steric and electronic properties of the this compound ligand effectively prevent over-arylation, leading to excellent yields of the monoarylated product.
-
Broad Substrate Scope: The catalytic system is compatible with a wide range of (hetero)aryl electrophiles, including chlorides, bromides, iodides, and various sulfonates.[3]
-
Air-Stable Precatalyst: The use of the well-defined, air-stable (this compound)Ni(o-tolyl)Cl precatalyst obviates the need for in-situ catalyst generation from air-sensitive Ni(0) sources, simplifying the experimental procedure and improving consistency.[3]
-
Mild Reaction Conditions: In some cases, the transformation can be achieved at room temperature, offering a significant advantage for thermally sensitive substrates.[3]
Reaction Parameters and Substrate Scope
The nickel-catalyzed monoarylation of ammonia with this compound has been successfully applied to a diverse array of aryl and heteroaryl electrophiles. The following tables summarize the reaction conditions and yields for a representative set of substrates.
Table 1: Monoarylation of Various Aryl Chlorides with Ammonia
| Entry | Aryl Chloride | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobiphenyl | 2 | 110 | 18 | 95 |
| 2 | 4-Chloro-tert-butylbenzene | 2 | 110 | 18 | 92 |
| 3 | 4-Chloroanisole | 2 | 110 | 18 | 88 |
| 4 | 2-Chlorotoluene | 2 | 110 | 18 | 85 |
| 5 | 1-Chloronaphthalene | 2 | 110 | 18 | 96 |
| 6 | 3-Chloropyridine | 2 | 110 | 18 | 78 |
Reaction Conditions: Aryl chloride (0.5 mmol), (this compound)Ni(o-tolyl)Cl, NaOtBu (1.5 equiv.), ammonia in 1,4-dioxane (B91453) (0.5 M solution), in a sealed vessel.
Table 2: Monoarylation of Various Aryl Bromides and Tosylates with Ammonia
| Entry | Aryl Electrophile | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | 1 | 80 | 12 | 98 |
| 2 | 4-Bromo-tert-butylbenzene | 1 | 80 | 12 | 97 |
| 3 | 4-Bromoanisole | 1 | 80 | 12 | 94 |
| 4 | 4-Tolyl tosylate | 2 | 100 | 24 | 85 |
| 5 | Naphthalen-2-yl tosylate | 2 | 100 | 24 | 91 |
Reaction Conditions: Aryl electrophile (0.5 mmol), (this compound)Ni(o-tolyl)Cl, NaOtBu (1.5 equiv.), ammonia in 1,4-dioxane (0.5 M solution), in a sealed vessel.
Experimental Protocols
Materials and Reagents:
-
(this compound)Ni(o-tolyl)Cl precatalyst
-
Aryl or heteroaryl electrophile
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or other suitable solvent)
-
Anhydrous, degassed 1,4-dioxane (or other suitable solvent)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere glovebox or Schlenk line techniques
General Procedure for the Nickel-Catalyzed Monoarylation of an Aryl Chloride with Ammonia:
-
Preparation: In an inert atmosphere glovebox, add the (this compound)Ni(o-tolyl)Cl precatalyst (0.01 mmol, 2 mol%) and sodium tert-butoxide (0.75 mmol, 1.5 equiv.) to a flame-dried resealable Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl chloride (0.5 mmol, 1.0 equiv.) to the Schlenk tube.
-
Solvent and Nucleophile: Add the ammonia solution in 1,4-dioxane (e.g., 1.0 mL of a 0.5 M solution, or as required) via syringe.
-
Reaction: Seal the Schlenk tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 18 hours). The progress of the reaction can be monitored by GC or TLC analysis of small aliquots.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired primary aniline.
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed monoarylation of ammonia is depicted below. It is believed to proceed through a Ni(0)/Ni(II) pathway.
Caption: Proposed catalytic cycle for Ni/PAd-DalPhos catalyzed ammonia monoarylation.
Experimental Workflow
The general workflow for setting up the nickel-catalyzed monoarylation of ammonia is outlined in the following diagram.
Caption: General experimental workflow for the monoarylation of ammonia.
Key Component Relationships
The logical relationship between the key components of the reaction is illustrated below.
Caption: Relationship between key reaction components.
References
Application of PAd-DalPhos in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis, as the resulting arylamine moieties are prevalent in a vast array of active pharmaceutical ingredients (APIs). The use of PAd-DalPhos, a sterically demanding and electron-rich bisphosphine ligand, in combination with nickel catalysis, has emerged as a powerful and sustainable alternative to traditional palladium-based methods for C-N cross-coupling reactions. This nickel-based catalytic system offers numerous advantages, including the use of a more earth-abundant metal, broad substrate scope, and high functional group tolerance, making it particularly valuable in the synthesis of complex pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on Buchwald-Hartwig amination reactions.
Key Advantages of the this compound/Nickel System:
-
High Catalytic Activity: Enables the coupling of challenging substrates, including heteroarylamines and bulky primary alkylamines, which are common in lipophilic APIs.[1][2]
-
Broad Substrate Scope: Effective for a wide range of (hetero)aryl chlorides, bromides, and tosylates as electrophilic coupling partners.[2]
-
Sustainability: Utilizes nickel, a more earth-abundant and less expensive metal than palladium, aligning with green chemistry principles.
-
Large-Scale Applicability: The methodology has been successfully applied to the decagram-scale synthesis of a pharmaceutical intermediate, demonstrating its potential for industrial production.[3]
Data Presentation
The following tables summarize representative quantitative data for nickel-catalyzed C-N cross-coupling reactions using this compound and its derivatives.
Table 1: Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines with (Hetero)aryl Chlorides using PAd2-DalPhos [1][4]
| Entry | Aryl Chloride | Heteroarylamine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-Aminopyridine | (PAd2-DalPhos)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 100 | 18 | 95 |
| 2 | 4-Chloroacetophenone | 2-Aminopyrimidine | (PAd2-DalPhos)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 100 | 18 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Aminoquinoline | (PAd2-DalPhos)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 100 | 18 | 88 |
| 4 | 2-Chloronaphthalene | 2-Amino-5-methylthiazole | (PAd2-DalPhos)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 100 | 18 | 90 |
Table 2: Nickel-Catalyzed C-N Cross-Coupling of Bulky Primary Alkylamines with (Hetero)aryl Electrophiles using Phthis compound [2]
| Entry | Aryl Electrophile | Amine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | tert-Butylamine | (Phthis compound)Ni(o-tolyl)Cl (1 mol%) | NaOtBu | 80 | 16 | 98 |
| 2 | 1-Bromo-4-methoxybenzene | Adamantylamine | (Phthis compound)Ni(o-tolyl)Cl (1 mol%) | NaOtBu | 80 | 16 | 96 |
| 3 | 4-Tolyl tosylate | Cyclohexylamine | (Phthis compound)Ni(o-tolyl)Cl (1 mol%) | NaOtBu | 100 | 18 | 91 |
| 4 | 2-Chloropyridine | Benzhydrylamine | (Phthis compound)Ni(o-tolyl)Cl (1 mol%) | NaOtBu | 80 | 16 | 94 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the (this compound)Ni(o-tolyl)Cl Pre-catalyst
This protocol is based on a general method for the synthesis of (DalPhos)Ni(aryl)Cl pre-catalysts.[5][6]
Diagram: Synthesis of (this compound)Ni(o-tolyl)Cl Pre-catalyst
References
- 1. researchgate.net [researchgate.net]
- 2. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Room Temperature C-N Coupling with PAd-DalPhos Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nickel-catalyzed carbon-nitrogen (C-N) cross-coupling reactions performed at room temperature using a range of PAd-DalPhos ancillary ligands. These methods offer a mild and efficient route to synthesize a variety of aniline (B41778) derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials. The use of air-stable nickel(II) precatalysts and the ability to conduct these transformations at ambient temperature make these protocols highly practical and scalable.
Introduction
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. While palladium catalysis has been dominant in this area, the development of nickel-based systems offers a more cost-effective and sustainable alternative. The Stradiotto group has developed a class of bulky and electron-rich bisphosphine ligands, known as DalPhos, which have demonstrated exceptional performance in nickel-catalyzed cross-coupling reactions. The this compound derivatives, in particular, have enabled a broad scope of C-N coupling reactions to be carried out at room temperature (25 °C), a significant advantage for substrates that are sensitive to high temperatures.
These protocols utilize air-stable (L)Ni(aryl)Cl precatalysts, where L represents a this compound derivative. This eliminates the need for the in situ generation of the active Ni(0) species from air-sensitive precursors, simplifying the experimental setup.
General Experimental Workflow
The general workflow for room temperature C-N coupling reactions using this compound derivatives is straightforward and can be adapted for a variety of substrates.
Caption: General workflow for room temperature C-N coupling.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope and yields for room temperature C-N coupling reactions with various this compound derivatives.
Table 1: Amination of (Hetero)aryl Chlorides with Primary Alkylamines and Ammonia (B1221849)
Catalyst: (this compound)Ni(o-tolyl)Cl Base: NaOtBu Temperature: 25 °C
| Aryl/Heteroaryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | N-(4-methylphenyl)hexan-1-amine | 95 |
| 4-Chloroanisole | Cyclopentylamine | N-(4-methoxyphenyl)cyclopentanamine | 92 |
| 2-Chloropyridine | Ammonia | Pyridin-2-amine | 85 |
| 3-Chlorobenzonitrile | n-Propylamine | 3-((propylamino)methyl)benzonitrile | 90 |
| 1-Chloro-4-(trifluoromethyl)benzene | Ammonia | 4-(Trifluoromethyl)aniline | 88 |
Table 2: Coupling of Bulky Primary Alkylamines with (Hetero)aryl Chlorides[1]
Catalyst: (Phthis compound)Ni(o-tolyl)Cl Base: NaOtBu Temperature: 25 °C
| Aryl/Heteroaryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Adamantan-1-amine | N-(4-methylphenyl)adamantan-1-amine | 91 |
| 4-Chloroanisole | tert-Butylamine | N-tert-butyl-4-methoxyaniline | 89 |
| 2-Chloropyridine | Adamantan-1-amine | N-(pyridin-2-yl)adamantan-1-amine | 84 |
| 3-Chlorobenzonitrile | tert-Butylamine | 3-(tert-butylamino)benzonitrile | 88 |
Table 3: Coupling of Primary Heteroarylamines with (Hetero)aryl Chlorides[2]
Catalyst: (PAd2-DalPhos)Ni(o-tolyl)Cl Base: NaOtBu Temperature: 25 °C
| Aryl/Heteroaryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | 2-Aminopyridine | N-(4-methylphenyl)pyridin-2-amine | 93 |
| 4-Chloroanisole | 2-Aminopyrimidine | N-(4-methoxyphenyl)pyrimidin-2-amine | 90 |
| 2-Chloropyridine | 3-Aminopyrazole | N-(pyridin-2-yl)-1H-pyrazol-3-amine | 87 |
| 3-Chlorobenzonitrile | 2-Aminothiazole | N-(3-cyanophenyl)thiazol-2-amine | 89 |
Table 4: N-Arylation of Amides with 2'-(Pseudo)haloacetophenones
Catalyst: (PAd2-DalPhos)Ni(4-CN-Ph)Cl Base: DBU/NaTFA Temperature: 25 °C
| 2'-Haloacetophenone | Amide | Product | Yield (%) |
| 2'-Chloroacetophenone | Benzamide | N-(2-acetylphenyl)benzamide | 85 |
| 2'-Bromoacetophenone | Acetamide | N-(2-acetylphenyl)acetamide | 88 |
| 2'-Chloro-4'-methoxyacetophenone | Benzamide | N-(2-acetyl-5-methoxyphenyl)benzamide | 82 |
| 2'-Chloronaphthophenone | Acetamide | N-(2-acetylnaphthalen-1-yl)acetamide | 86 |
Experimental Protocols
Protocol 1: General Procedure for the Room-Temperature Amination of (Hetero)aryl Chlorides with Primary Amines and Ammonia
Catalyst System: (this compound)Ni(o-tolyl)Cl / NaOtBu
Caption: Protocol for primary amine and ammonia coupling.
Procedure:
-
Inside a nitrogen-filled glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with (this compound)Ni(o-tolyl)Cl (1 mol%), sodium tert-butoxide (1.4 mmol), and the (hetero)aryl chloride (1.0 mmol).
-
The primary amine (1.2 mmol) or a solution of ammonia in dioxane is then added, followed by the anhydrous solvent (e.g., toluene, 2 mL).
-
The vial is sealed with a Teflon-lined cap and the mixture is stirred vigorously at room temperature (25 °C).
-
The reaction progress is monitored by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, the reaction mixture is removed from the glovebox, diluted with ethyl acetate, and quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Protocol 2: General Procedure for the Room-Temperature Coupling of Bulky Primary Amines[1]
Catalyst System: (Phthis compound)Ni(o-tolyl)Cl / NaOtBu
This protocol is analogous to Protocol 1, with the substitution of (Phthis compound)Ni(o-tolyl)Cl as the precatalyst. The steric bulk of the Phthis compound ligand is crucial for accommodating sterically demanding primary amines.
Protocol 3: General Procedure for the Room-Temperature Coupling of Primary Heteroarylamines[2]
Catalyst System: (PAd2-DalPhos)Ni(o-tolyl)Cl / NaOtBu
This protocol is analogous to Protocol 1, with the substitution of (PAd2-DalPhos)Ni(o-tolyl)Cl as the precatalyst. This "double cage" phosphine (B1218219) ligand has proven to be highly effective for the coupling of often challenging five- and six-membered primary heteroarylamines.
Protocol 4: General Procedure for the Room-Temperature N-Arylation of Amides
Catalyst System: (PAd2-DalPhos)Ni(4-CN-Ph)Cl / DBU/NaTFA
Caption: Protocol for room temperature N-arylation of amides.
Procedure:
-
Inside a nitrogen-filled glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with (PAd2-DalPhos)Ni(4-CN-Ph)Cl (5 mol%), sodium trifluoroacetate (B77799) (NaTFA, 1.5 mmol), the 2'-(pseudo)haloacetophenone (1.0 mmol), and the amide (1.2 mmol).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) is then added, followed by the anhydrous solvent (e.g., 1,4-dioxane, 2 mL).
-
The vial is sealed with a Teflon-lined cap and the mixture is stirred vigorously at room temperature (25 °C).
-
The reaction progress is monitored by TLC or LC-MS. Typical reaction times are 18-24 hours.
-
Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(ketoaryl)-amide.
Mechanistic Considerations
The room temperature C-N coupling reactions catalyzed by this compound/Nickel systems are proposed to proceed through a Ni(0)/Ni(II) catalytic cycle.
Caption: Proposed Ni(0)/Ni(II) catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II) intermediate.
-
Amine Coordination: The amine nucleophile coordinates to the Ni(II) center.
-
Deprotonation: The coordinated amine is deprotonated by the base to form a nickel-amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the desired aniline product and regenerating the active Ni(0) catalyst.
The unique steric and electronic properties of the this compound ligands are believed to facilitate the reductive elimination step, which is often rate-limiting, allowing the reaction to proceed efficiently at room temperature.
Conclusion
The use of this compound derivatives in nickel-catalyzed C-N coupling provides a powerful and versatile platform for the synthesis of a wide range of N-aryl compounds. The ability to perform these reactions at room temperature with air-stable precatalysts offers significant practical advantages, making these protocols highly attractive for applications in academic research and the pharmaceutical industry. The detailed protocols and substrate scope data presented herein should serve as a valuable resource for scientists seeking to implement these mild and efficient C-N coupling methodologies.
Application Notes and Protocols: PAd-DalPhos for the Arylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where aryl amine moieties are prevalent in a vast array of bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds. While palladium-catalyzed systems have historically dominated this field, recent advancements in nickel catalysis have provided more cost-effective and, in some cases, more reactive alternatives.
This document provides detailed application notes and protocols for the use of PAd-DalPhos and its derivatives, a class of highly effective biaryl phosphine (B1218219) ligands, in the nickel-catalyzed arylation of primary amines. These protocols are designed to be a practical guide for researchers in academic and industrial settings, offering detailed methodologies and a summary of expected outcomes for various substrate combinations. The use of air-stable (DalPhos)Ni(II) pre-catalysts simplifies the experimental setup and enhances reproducibility.
Catalytic System Overview
The primary catalytic system discussed herein involves an air-stable nickel(II) pre-catalyst of the type [(this compound)Ni(o-tolyl)Cl]. This pre-catalyst, upon activation under basic conditions, generates the active Ni(0) species that drives the catalytic cycle. The this compound ligand features a bulky and electron-rich phosphine moiety that facilitates both the oxidative addition of the aryl electrophile to the nickel center and the subsequent reductive elimination to form the desired C-N bond.
Several derivatives of the this compound ligand have been developed to tune the steric and electronic properties of the catalyst, thereby expanding the substrate scope. This document will cover protocols utilizing:
-
This compound: The parent ligand, effective for a range of primary amines.
-
Phthis compound: A less sterically hindered variant, particularly useful for the coupling of bulky primary alkylamines.[1]
-
PAd2-DalPhos: A "double cage" ligand that has shown excellent performance in the arylation of primary heteroarylamines.
Key Advantages of the this compound/Nickel System
-
High Reactivity: Enables the coupling of a broad range of aryl and heteroaryl chlorides, which are often more challenging substrates for palladium catalysts.
-
Excellent Functional Group Tolerance: Compatible with a wide variety of functional groups on both the amine and aryl electrophile.
-
Use of Air-Stable Pre-catalysts: Simplifies experimental setup as the pre-catalysts do not require handling in an inert atmosphere glovebox.
-
Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium.
-
Mild Reaction Conditions: Many transformations can be carried out at or near room temperature.[1]
Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed arylation of primary amines using this compound ligands is depicted below. The cycle is believed to proceed via a Ni(0)/Ni(II) mechanism.
Caption: Proposed catalytic cycle for the this compound/Nickel-catalyzed arylation of primary amines.
Experimental Protocols
The following are general procedures for the nickel-catalyzed arylation of primary amines using this compound ligands. Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Arylation of Primary Alkylamines with (Hetero)aryl Chlorides using (this compound)Ni(o-tolyl)Cl
This protocol is a general starting point for the coupling of various primary alkylamines with a range of aryl and heteroaryl chlorides.
Reagents and Equipment:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst
-
Aryl or heteroaryl chloride
-
Primary alkylamine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dried and inerted Schlenk tube or vial, add the (this compound)Ni(o-tolyl)Cl pre-catalyst (typically 1-5 mol%).
-
Add the aryl or heteroaryl chloride (1.0 equiv).
-
Add sodium tert-butoxide (1.5 equiv).
-
Add a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1-0.5 M).
-
Add the primary alkylamine (1.1-1.5 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC/MS if desired.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Protocol 2: Arylation of Bulky Primary Alkylamines with (Hetero)aryl Electrophiles using (Phthis compound)Ni(o-tolyl)Cl[1]
This protocol is optimized for sterically demanding primary amines, such as 1-adamantylamine.[1]
Reagents and Equipment:
-
(Phthis compound)Ni(o-tolyl)Cl pre-catalyst
-
(Hetero)aryl chloride, bromide, or tosylate
-
Bulky primary alkylamine (e.g., 1-adamantylamine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox, charge a vial with (Phthis compound)Ni(o-tolyl)Cl (5 mol %), the (hetero)aryl electrophile (1.0 equiv), the bulky primary amine (1.1-3.0 equiv), and sodium tert-butoxide (1.5 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.12 M with respect to the aryl electrophile.
-
Seal the vial and stir the reaction mixture at room temperature or heat as required (e.g., 80 °C) for 18-24 hours.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Arylation of Primary Heteroarylamines with (Hetero)aryl Chlorides using (PAd2-DalPhos)Ni(o-tolyl)Cl
This protocol is tailored for the coupling of primary amines on five- or six-membered heteroaromatic rings.
Reagents and Equipment:
-
(PAd2-DalPhos)Ni(o-tolyl)Cl pre-catalyst
-
(Hetero)aryl chloride
-
Primary heteroarylamine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane (B91453) or toluene
-
Schlenk tube or vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried and inerted Schlenk tube, add the (PAd2-DalPhos)Ni(o-tolyl)Cl pre-catalyst (typically 2.5 mol %).
-
Add the (hetero)aryl chloride (1.0 equiv) and the primary heteroarylamine (1.2 equiv).
-
Add sodium tert-butoxide (1.5 equiv).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous 1,4-dioxane or toluene to the desired concentration.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Perform the workup and purification as described in Protocol 1.
Experimental Workflow
The general workflow for a typical arylation experiment is outlined below.
Caption: General experimental workflow for the this compound/Nickel-catalyzed arylation of primary amines.
Data Presentation
The following tables summarize the scope of the this compound catalyzed arylation of primary amines with various aryl electrophiles.
Table 1: Nickel-Catalyzed Arylation of Bulky Primary Amines with (Phthis compound)Ni(o-tolyl)Cl[1]
| Entry | Aryl Electrophile | Primary Amine | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloronaphthalene | 1-Adamantylamine | 80 | 18 | 95 |
| 2 | 4-Chlorotoluene | 1-Adamantylamine | 80 | 18 | 92 |
| 3 | 4-Chloroanisole | 1-Adamantylamine | 80 | 18 | 85 |
| 4 | 2-Chloropyridine | 1-Adamantylamine | RT | 24 | 91 |
| 5 | 3-Chloropyridine | 1-Adamantylamine | RT | 24 | 88 |
| 6 | 4-Chloro-N,N-dimethylaniline | tert-Butylamine | 80 | 18 | 96 |
| 7 | 1-Bromo-4-tert-butylbenzene | 1-Adamantylamine | 80 | 18 | 93 |
| 8 | 4-Tolyl tosylate | 1-Adamantylamine | 80 | 18 | 75 |
Conditions: (Phthis compound)Ni(o-tolyl)Cl (5 mol %), NaOtBu (1.5 equiv), amine (1.1-3.0 equiv), toluene (0.12 M).
Table 2: Nickel-Catalyzed Arylation of Primary Heteroarylamines with (PAd2-DalPhos)Ni(o-tolyl)Cl
| Entry | Aryl Chloride | Primary Heteroarylamine | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzophenone | 2-Aminooxazole | 80 | 18 | >95 |
| 2 | 4-Chlorobenzonitrile | 2-Aminothiazole | 100 | 24 | 91 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Amino-5-methylisoxazole | 100 | 24 | 88 |
| 4 | 2-Chloropyridine | 2-Aminopyrimidine | 100 | 24 | 75 |
| 5 | 4-Chloroanisole | 2-Amino-5-chloropyridine | 100 | 24 | 82 |
| 6 | 4-Chlorotoluene | 3-Aminopyrazole | 80 | 18 | 93 |
Conditions: (PAd2-DalPhos)Ni(o-tolyl)Cl (2.5 mol %), NaOtBu (1.5 equiv), amine (1.2 equiv), 1,4-dioxane or toluene (0.1 M).
Troubleshooting and Considerations
-
Base Sensitivity: For substrates containing base-sensitive functional groups, weaker bases such as K₃PO₄ or Cs₂CO₃ may be employed, potentially requiring higher reaction temperatures or longer reaction times.
-
Solvent Choice: Toluene and 1,4-dioxane are common solvents. For less soluble substrates, other anhydrous, non-protic solvents like CPME or t-amyl alcohol may be explored.
-
Catalyst Loading: While 1-5 mol % is typical, for highly reactive substrates, the catalyst loading may be decreased. For challenging couplings, increasing the catalyst loading may improve the yield.
-
Amine Equivalents: Using a slight excess of the amine (1.1-1.5 equiv) is standard. For volatile or less reactive amines, a larger excess may be beneficial.
-
Reaction Monitoring: It is advisable to monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and avoid decomposition of the product.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability and activity of the nickel catalyst.
Conclusion
The this compound family of ligands, in conjunction with nickel, provides a powerful and versatile platform for the arylation of primary amines. The use of air-stable pre-catalysts simplifies the experimental procedure, making this methodology highly accessible to a broad range of chemists. The protocols and data presented herein serve as a comprehensive guide for the application of this technology in the synthesis of valuable aryl amine building blocks for research, drug discovery, and development.
References
Application Notes and Protocols for PAd-DalPhos Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of more efficient and sustainable chemical syntheses, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium-based methods.[1][2] A key factor in the success of these nickel-catalyzed transformations has been the development of sophisticated ancillary ligands. The 'DalPhos' (DALhousie PHOSphine) family of ligands, particularly PAd-DalPhos and its derivatives, represents a significant advancement in this field.[1][3][4]
Developed by the Stradiotto group, this compound is a sterically demanding, electron-rich bisphosphine ligand.[5] Its unique structure, featuring a cage phosphine (B1218219) (CgP) fragment, enables unprecedented reactivity in nickel catalysis.[1][3] These catalyst systems demonstrate broad substrate scope, especially with challenging and inexpensive (hetero)aryl chlorides and phenol-derived electrophiles, often under mild reaction conditions.[1][2][3] The use of air-stable Ni(II) pre-catalysts, such as (this compound)Ni(o-tolyl)Cl, further enhances their practicality for synthetic chemists in both academic and industrial settings.[1][6]
This document provides detailed application notes and experimental protocols for various cross-coupling reactions catalyzed by this compound/Nickel systems.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for these nickel-catalyzed cross-couplings involves a Ni(0)/Ni(II) catalytic cycle. The air-stable Ni(II) pre-catalyst is activated in situ to generate the active Ni(0) species. The cycle proceeds through oxidative addition of the electrophile, coordination and deprotonation of the nucleophile, and finally, rate-limiting C-N or C-O bond-forming reductive elimination to regenerate the Ni(0) catalyst.[1]
Caption: Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle
The general workflow for setting up these reactions is designed for simplicity and reproducibility, often utilizing air-stable reagents which do not require strictly anaerobic conditions for handling, although the reaction itself is performed under an inert atmosphere.
Caption: Figure 2: General Experimental Workflow
Applications and Ligand Selection
The DalPhos ligand family offers several variants, with the choice of ligand being crucial for optimizing specific transformations. Subtle tuning of the ligand's steric and electronic properties can "unlock" new nickel-catalyzed reactivity.[1][3]
Caption: Figure 3: Ligand Selection Guide
Data Presentation
The versatility of the DalPhos/Nickel system is highlighted by its broad applicability in various cross-coupling reactions.
Table 1: DalPhos Ligand Variants and Key Applications
| Ligand | Key Feature | Primary Applications | Reference |
| This compound | Parent Ligand | Monoarylation of ammonia; N-arylation of primary amides and lactams. | [1] |
| Phthis compound | Less hindered PPh₂ fragment | C-N coupling of bulky primary alkylamines (e.g., 1-adamantylamine); N-arylation of primary sulfonamides. | [1][3][5] |
| Cythis compound | PCy₂ fragment | C-N cross-coupling of cyclopropylamines; C-O cross-coupling of alcohols. | [1] |
| PAd2-DalPhos | "Double cage" bisphosphine | C-N coupling of primary heteroarylamines; mono-α-arylation of acetone; N-arylation of β-fluoroalkylamines. | [1][6][7] |
Table 2: Summary of Representative this compound Catalyzed C-N Cross-Coupling Reactions
| Electrophile | Nucleophile | Ligand/Pre-catalyst | Base | Temp (°C) | Yield (%) | Reference |
| (Hetero)aryl-Cl | Ammonia | (this compound)Ni(o-tolyl)Cl | NaOtBu | 110 | Good-Exc. | [1] |
| (Hetero)aryl-Cl/Br/OTs | Primary Alkylamine | (Thiothis compound)NiCl(o-tolyl) | NaOtBu | RT - 100 | Good-Exc. | [6] |
| (Hetero)aryl-Cl | 1-Adamantylamine | (Phthis compound)Ni(o-tolyl)Cl | NaOtBu | RT - 110 | Good-Exc. | [3] |
| (Hetero)aryl-Cl | Primary Amide | (this compound)Ni(o-tolyl)Cl | K₃PO₄ | 110 | Good-Exc. | [1] |
| (Hetero)aryl-Cl | Primary Heteroarylamine | (PAd2-DalPhos)Ni(o-tolyl)Cl | NaOtBu | 25 - 100 | Good-Exc. | [6][7] |
| (Hetero)aryl-Cl/OMs | Ammonia | (this compound)Ni(o-tolyl)Cl | NaOtBu | RT | Good-Exc. | [6] |
Table 3: Summary of Representative this compound Catalyzed C-O and C-C Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Ligand/Pre-catalyst | Base System | Temp (°C) | Yield (%) | Reference |
| C-O Coupling | (Hetero)aryl-Cl | Aliphatic Alcohols | (PAd2-DalPhos)/Ni(COD)₂ | DBU/NaTFA | 100 | Competitive | [1] |
| C-O Coupling | (Hetero)aryl-Br | Aliphatic Alcohols | (Cythis compound)Ni(o-tolyl)Cl | DBU/NaTFA | 100 | Good-Exc. | [1] |
| C-C Coupling | 4-Chlorotoluene | Acetone | (PAd2-DalPhos)/Ni(COD)₂ | DBU/NaTFA | 100 | High Conv. | [1] |
| C-P Coupling | (Hetero)aryl-Cl | HP(O)R₂ | (DalPhos)/Nickel | Various | 110 | Good-Exc. | [8] |
Experimental Protocols
General Considerations:
-
Atmosphere: While the pre-catalysts are air-stable for handling, reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[9]
-
Solvents: Anhydrous solvents should be used. Toluene (B28343), dioxane, or THF are commonly employed.[9][10]
-
Bases: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For base-sensitive substrates, weaker bases (K₃PO₄, Cs₂CO₃) or dual-base systems (DBU/NaTFA) can be used.[1][2][6]
Protocol 1: General Procedure for Nickel-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination Type)
This protocol is a general guideline for the amination of (hetero)aryl chlorides with primary or secondary amines using (Phthis compound)Ni(o-tolyl)Cl.
Materials:
-
(Hetero)aryl halide (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
(Phthis compound)Ni(o-tolyl)Cl pre-catalyst (1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (0.1-0.2 M)
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the (hetero)aryl halide, the amine, sodium tert-butoxide, and the (Phthis compound)Ni(o-tolyl)Cl pre-catalyst to the oven-dried vial.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 25-110 °C). Stir vigorously for the required time (typically 12-24 hours). Monitor reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.
Protocol 2: General Procedure for Nickel-Catalyzed C-O Cross-Coupling
This protocol provides a general method for the O-arylation of aliphatic alcohols with (hetero)aryl chlorides, a challenging transformation enabled by DalPhos ligands.
Materials:
-
(Hetero)aryl chloride (1.0 mmol, 1.0 equiv)
-
Aliphatic alcohol (1.5-2.0 equiv)
-
Ni(COD)₂ (5 mol%)
-
PAd2-DalPhos ligand (7.5 mol%)
-
1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)
-
Sodium trifluoroacetate (B77799) (NaTFA) (2.0 equiv)
-
Anhydrous dioxane (0.2 M)
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add Ni(COD)₂ and the PAd2-DalPhos ligand to an oven-dried vial. Add the (hetero)aryl chloride, DBU, and NaTFA.
-
Solvent and Nucleophile Addition: Add anhydrous dioxane, followed by the aliphatic alcohol via syringe.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired aryl ether product.
Conclusion
The this compound family of ligands has significantly expanded the capabilities of nickel catalysis, providing powerful tools for the construction of C-N, C-O, and C-C bonds. The use of air-stable Ni(II) pre-catalysts simplifies experimental procedures, making these methodologies highly accessible to the broader synthetic community.[1] The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage these state-of-the-art catalytic systems for applications in pharmaceutical discovery, materials science, and agrochemical development.[6]
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for PAd-DalPhos Nickel Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for cross-coupling reactions utilizing the PAd-DalPhos ancillary ligand in nickel catalysis. This system, employing an air-stable nickel(II) precatalyst such as (this compound)Ni(o-tolyl)Cl, has proven to be a robust and versatile tool for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, offering a cost-effective and highly efficient alternative to traditional palladium-based methodologies.
Introduction to this compound Nickel Catalysis
The this compound ligand, a member of the DalPhos (Dalhousie Phosphine) family of ligands, in combination with nickel, has emerged as a powerful catalytic system for a wide array of cross-coupling reactions.[1][2][3] This system is particularly effective in coupling challenging substrates, including inexpensive and readily available (hetero)aryl chlorides and phenol (B47542) derivatives, which are often less reactive in palladium-catalyzed reactions.[1][2][3] The use of air-stable Ni(II) precatalysts simplifies reaction setup and enhances reproducibility, making this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.[2]
A key feature of the this compound nickel system is its broad substrate scope, enabling the coupling of a diverse range of electrophiles and nucleophiles under relatively mild conditions.[1][2] This includes the monoarylation of ammonia (B1221849) and primary amines, the coupling of bulky primary amines, and the arylation of various heteroatom nucleophiles.[2][4]
Substrate Scope
The this compound nickel catalytic system demonstrates exceptional versatility in cross-coupling reactions. Below is a summary of its demonstrated substrate scope, with quantitative data presented in the subsequent tables.
Electrophiles
A wide variety of (hetero)aryl electrophiles are suitable coupling partners, including:
-
Aryl Chlorides: Both electron-rich and electron-deficient aryl chlorides are well-tolerated.
-
Aryl Bromides and Iodides: These more reactive halides are also excellent substrates.
-
Aryl Triflates, Tosylates, and Mesylates: Phenol-derived electrophiles are effectively coupled, providing a valuable alternative to aryl halides.[1][2]
-
Aryl Carbamates and Sulfamates: These have also been successfully employed as electrophilic partners.
Nucleophiles
The system is compatible with a broad range of nucleophiles, facilitating the formation of diverse chemical bonds:
-
C-N Bond Formation:
-
C-O Bond Formation:
-
Primary and secondary aliphatic alcohols
-
Phenols
-
-
C-C Bond Formation:
-
Organoboron reagents (in Suzuki-Miyaura type couplings)
-
Data Presentation: Substrate Scope Tables
The following tables summarize the performance of the this compound nickel catalytic system across a range of cross-coupling reactions.
Table 1: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Chlorides with Primary Heteroarylamines
| Entry | Aryl Chloride | Heteroarylamine | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-Aminopyridine | 4-(Pyridin-2-ylamino)benzonitrile | 95 |
| 2 | 4-Chloroanisole | 2-Aminopyrimidine | N-(4-Methoxyphenyl)pyrimidin-2-amine | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Aminoquinoline | N-(4-(Trifluoromethyl)phenyl)quinolin-3-amine | 92 |
| 4 | 2-Chlorotoluene | 2-Aminothiazole | N-(o-Tolyl)thiazol-2-amine | 85 |
| 5 | 3-Chloropyridine | 1H-Indazol-5-amine | N-(Pyridin-3-yl)-1H-indazol-5-amine | 78 |
Reaction Conditions: (PAd2-DalPhos)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at elevated temperature. Yields are for isolated products.
Table 2: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines
| Entry | Aryl Electrophile | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 1-Adamantylamine | N-(p-Tolyl)adamantan-1-amine | 96 |
| 2 | 4-Bromobenzotrifluoride | tert-Butylamine | N-(tert-Butyl)-4-(trifluoromethyl)aniline | 94 |
| 3 | 4-Chlorobenzonitrile | 1-Adamantylamine | 4-(Adamantan-1-ylamino)benzonitrile | 98 |
| 4 | 2-Chloropyridine | tert-Butylamine | N-(tert-Butyl)pyridin-2-amine | 89 |
| 5 | Phenyl tosylate | 1-Adamantylamine | N-Phenyladamantan-1-amine | 75 |
Reaction Conditions: (Phthis compound)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at room temperature or elevated temperature. Yields are for isolated products.[4]
Table 3: Ni-Catalyzed C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols
| Entry | Aryl Chloride | Alcohol | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-Butanol | 1-(Butoxy)-4-methoxybenzene | 85 |
| 2 | 4-Chlorobenzotrifluoride | Isopropanol | 1-(Isopropoxy)-4-(trifluoromethyl)benzene | 82 |
| 3 | 2-Chlorotoluene | Cyclohexanol | 1-(Cyclohexyloxy)-2-methylbenzene | 78 |
| 4 | 1-Chloro-4-nitrobenzene | 1-Butanol | 1-Butoxy-4-nitrobenzene | 91 |
| 5 | 3-Chloropyridine | Ethanol | 3-Ethoxypyridine | 75 |
Reaction Conditions: (Cythis compound)Ni(o-tolyl)Cl (catalyst), NaOtBu or Cs2CO3 (base), in a suitable solvent at 110 °C. Yields are for isolated products.
Experimental Protocols
The following are general procedures for conducting nickel-catalyzed cross-coupling reactions using this compound ligands. Note: These are generalized protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Procedure for C-N Cross-Coupling of (Hetero)aryl Chlorides with Amines
Materials:
-
(this compound)Ni(o-tolyl)Cl precatalyst (e.g., (PAd2-DalPhos)Ni(o-tolyl)Cl or (Phthis compound)Ni(o-tolyl)Cl)
-
(Hetero)aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, or t-amyl alcohol)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Magnetic stir bar
Procedure:
-
To a reaction vessel inside a glovebox, add the (this compound)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the (hetero)aryl chloride (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
-
Add a magnetic stir bar and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M in the aryl halide).
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (room temperature to 110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
General Procedure for C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols
Materials:
-
(Cythis compound)Ni(o-tolyl)Cl precatalyst
-
(Hetero)aryl chloride
-
Alcohol
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel
-
Magnetic stir bar
Procedure:
-
In a glovebox, charge a reaction vessel with the (Cythis compound)Ni(o-tolyl)Cl precatalyst (2-5 mol%), the (hetero)aryl chloride (1.0 equiv), the alcohol (1.5-2.0 equiv), and the base (NaOtBu or Cs2CO3, 2.0 equiv).
-
Add a magnetic stir bar and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring at 110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aryl ether.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for this compound nickel-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for this compound nickel-catalyzed cross-coupling.
Logical Relationship of Substrate Features to Reactivity
Caption: Key factors influencing the outcome of this compound nickel-catalyzed reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PAd-DalPhos Catalyzed Amination
Welcome to the technical support center for PAd-DalPhos catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed amination reactions, providing potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a frequent issue that can stem from several factors related to the catalyst's activity and the reaction environment.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has been deactivated. Ensure you are using a reliable palladium precatalyst or that your Pd(0) source is of high quality. For consistent results, using a pre-formed this compound palladium precatalyst is recommended as it can lead to more reliable generation of the active catalytic species.[1][2][3][4]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Inappropriate Base: The choice and quality of the base are critical.[6] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used. If your base has been exposed to moisture, its effectiveness can be compromised. Use a fresh, high-purity base from a reliable supplier.
-
Sub-optimal Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), the optimal temperature can be substrate-dependent.[7] A trial run at a higher or lower temperature might be necessary. For some highly reactive substrates, the reaction may proceed at room temperature.[8][9]
Question 2: I'm observing significant formation of side products, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
Answer:
Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed aminations.[10] It typically arises from the formation of a palladium hydride species.
-
Water Content: Trace amounts of water can promote the formation of palladium hydride species, leading to hydrodehalogenation.[10] Ensure all reagents, solvents, and glassware are rigorously dried.
-
Base/Solvent Combination: The combination of a strong base with a protic solvent can exacerbate hydrodehalogenation. Using an aprotic solvent like toluene (B28343) or dioxane is generally recommended.[10]
-
Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination step is slow, competing side reactions like hydrodehalogenation become more prominent.[10] Optimizing the ligand, temperature, or base can help accelerate the productive catalytic cycle.
Question 3: My reaction is stalling before reaching completion, and I observe the formation of a black precipitate (palladium black). What is happening and what can I do?
Answer:
The formation of palladium black is a clear indicator of catalyst decomposition, where the active soluble palladium species aggregates into inactive elemental palladium.[11]
-
Ligand Dissociation: For sterically demanding substrates or at high temperatures, the this compound ligand may dissociate from the palladium center, leading to catalyst aggregation.[12] Ensuring an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) can help stabilize the catalytic complex.
-
High Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Use of Precatalysts: Well-defined precatalysts, such as the Buchwald G3 or G6 precatalysts, are often more stable and less prone to decomposition than catalysts generated in situ from a generic Pd(0) or Pd(II) source.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium source to use with the this compound ligand?
A1: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium sources, they require in situ formation of the active catalyst, which can sometimes be inefficient.[1] For more reliable and reproducible results, using a pre-formed (this compound)Pd precatalyst is highly recommended. These are often more stable and ensure the correct ligand-to-metal ratio.[1][2][3][4]
Q2: Which base should I choose for my this compound catalyzed amination?
A2: The choice of base is highly dependent on the substrates. For most aryl chlorides and bromides, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[7][13] For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable, although this might require higher reaction temperatures.[14]
Q3: What are the best solvents for this reaction?
A3: Aprotic solvents are generally preferred. Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig amination reactions.[7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Q4: Can I use this compound for the amination of heteroaryl halides?
A4: Yes, bulky biaryl phosphine (B1218219) ligands like this compound are often effective for the amination of heteroaryl halides. However, heteroatoms in the substrate can sometimes coordinate to the palladium center and inhibit the catalyst.[15] In such cases, careful optimization of the reaction conditions (ligand, base, solvent, and temperature) is crucial.
Q5: Is it necessary to perform the reaction under strictly air-free conditions?
A5: Yes. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which deactivates it.[5] Therefore, it is essential to use standard Schlenk line or glovebox techniques to ensure an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Data Summary
The following table summarizes the typical effects of key reaction parameters on the yield of a generic this compound catalyzed amination of an aryl chloride. This data is illustrative and serves as a starting point for optimization.
| Parameter | Variation | Typical Effect on Yield | Notes |
| Catalyst Loading | 0.1 - 2.0 mol% | Increasing loading can improve yield for challenging substrates, but higher loadings increase cost and residual palladium.[16] | Start with 1 mol% and optimize as needed. |
| Ligand:Pd Ratio | 1:1 to 2:1 | A slight excess of ligand can help stabilize the catalyst and prevent decomposition. | A 1.2:1 to 1.5:1 ratio is often a good starting point. |
| Base | NaOtBu vs. Cs₂CO₃ | NaOtBu is generally more reactive and allows for lower temperatures. Cs₂CO₃ is milder but may require higher temperatures.[14] | Choice is substrate-dependent; consider base sensitivity. |
| Temperature | Room Temp - 110 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition and side reactions.[7] | Optimal temperature should be determined experimentally. |
| Solvent | Toluene vs. Dioxane vs. THF | Solvent choice affects solubility and reaction kinetics. Toluene and dioxane are common for higher temperature reactions. | Ensure the solvent is anhydrous and degassed. |
Experimental Protocols
General Procedure for this compound Catalyzed Amination of an Aryl Chloride:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure the aryl halide and amine are pure and dry.
-
Use a high-purity, anhydrous base (e.g., NaOtBu).
-
Use anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (this compound)Pd G3, 1-2 mol%), the this compound ligand (if not using a precatalyst), and the base (1.4 equivalents).
-
Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting this compound catalyzed amination reactions.
References
- 1. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 2. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 15. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
common side reactions with PAd-DalPhos catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PAd-DalPhos catalysts in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during cross-coupling reactions using this compound catalysts, offering potential causes and solutions to get your research back on track.
Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve my yield?
Answer:
Low conversion is a common issue that can stem from several factors related to catalyst activity and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure Rigorous Inert Atmosphere: this compound/Nickel catalysts, particularly the active Ni(0) species, are sensitive to oxygen. Ensure all glassware is oven-dried, and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed.[1] Use of Pre-catalysts: Air-stable Ni(II) pre-catalysts, such as (this compound)Ni(o-tolyl)Cl, are often more reliable than generating the active catalyst in situ from Ni(0) sources like Ni(COD)₂.[2] |
| Inefficient Catalyst Activation | Choice of Base and Solvent: The activation of Ni(II) pre-catalysts to the active Ni(0) species is influenced by the base and solvent. Strong bases like NaOtBu are commonly used. The solubility of the base can be critical; poor solubility may lead to inconsistent reaction kinetics.[2] |
| Catalyst Inhibition | Substrate-Related Inhibition: Highly nucleophilic substrates, such as ammonia, can sometimes inhibit the catalyst.[3] Primary amides can also act as inhibitors through κ²-N,O chelation. Adjusting substrate concentration or catalyst loading may be necessary.[3] |
| Sub-optimal Reaction Conditions | Temperature: Ensure the reaction is conducted at the optimal temperature for your specific transformation. While some this compound catalyzed reactions proceed at room temperature, others require heating.[2] Solvent: The choice of solvent can significantly impact the reaction. Toluene (B28343) and dioxane are commonly used. Ensure the solvent is anhydrous. |
Troubleshooting Workflow for Low Conversion:
Caption: A workflow for troubleshooting low conversion in this compound catalyzed reactions.
Question 2: My reaction is producing a significant amount of hydrodehalogenated byproduct. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, the replacement of a halide on the electrophile with a hydrogen atom, is a common side reaction in cross-coupling chemistry. It reduces the yield of the desired product by consuming the starting material in an unproductive pathway.
Mechanism of Hydrodehalogenation:
This side reaction often proceeds through the formation of a nickel-hydride (Ni-H) species, which can then react with the aryl halide.
Strategies to Minimize Hydrodehalogenation:
| Factor | Mitigation Strategy |
| Source of Hydride | Choice of Base and Solvent: The combination of a strong base with a protic solvent (or residual water) can generate hydride species. Ensure the use of anhydrous solvents and reagents. Some bases are more prone to β-hydride elimination, which can also be a source of Ni-H species. |
| Reaction Conditions | Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. If possible, running the reaction at a lower temperature may be beneficial. |
| Ligand Effects | The this compound ligand is designed to be bulky, which can help to suppress some side reactions by promoting the desired reductive elimination step. |
Question 3: I am observing homocoupling of my aryl halide. What causes this and how can I prevent it?
Answer:
Homocoupling results in the formation of a biaryl product from two molecules of the aryl halide. This side reaction can be promoted by certain reaction conditions and catalyst decomposition pathways.
Potential Causes and Prevention:
-
High Catalyst Concentration: In some cases, high local concentrations of the catalyst can promote homocoupling.
-
Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways.
-
Catalyst Decomposition: The formation of biphenyl (B1667301) from the thermal decomposition of a trans-NiPhCl(PPh₃)₂ intermediate has been observed in some nickel-catalyzed systems, suggesting a potential pathway for homocoupling.[4]
To minimize homocoupling, consider a careful optimization of catalyst loading and reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound catalysts?
A1: While this compound catalysts are highly efficient, several side reactions can occur depending on the specific substrates and conditions. These include:
-
Hydrodehalogenation: Replacement of the halide on the electrophile with a hydrogen atom.
-
Homocoupling: Dimerization of the aryl electrophile to form a biaryl species.[4]
-
Unwanted C-O Cross-Coupling: When using alkoxide bases like NaOtBu, competitive etherification can occur, especially with alcohol nucleophiles.
-
Cyclopropyl Ring-Opening: With cyclopropylamine (B47189) substrates, nickel has the potential to engage in radical chemistry that leads to the opening of the strained ring, though certain this compound variants like Cythis compound have been shown to suppress this.
-
Catalyst Inhibition/Decomposition: Formation of inactive catalyst species can halt the reaction. For example, the formation of bis(amine)-ligated nickel complexes can be a decomposition pathway.[5]
Q2: How does the choice of base affect side reactions with this compound catalysts?
A2: The base plays a crucial role and can influence the prevalence of side reactions.
-
Strong Alkoxide Bases (e.g., NaOtBu): While effective for many transformations, these can be a source for unwanted C-O cross-coupling, particularly when an alcohol is the intended nucleophile.
-
Inorganic Carbonate and Phosphate Bases (e.g., K₂CO₃, K₃PO₄): These are milder options that can circumvent unwanted C-O coupling. However, their poor solubility in organic solvents can lead to inconsistent reaction kinetics.[2]
-
Organic Amine Bases (e.g., DBU): These can be used in dual-base systems (e.g., with NaTFA) to enable reactions under milder conditions and with base-sensitive substrates.
Signaling Pathway of Base-Influenced Side Reactions:
Caption: Influence of base selection on desired and side reactions.
Q3: Are this compound catalysts sensitive to air and moisture?
A3: The active Ni(0) catalyst is highly sensitive to oxygen. However, the development of air-stable Ni(II) pre-catalysts, such as (this compound)Ni(o-tolyl)Cl, allows for easier handling.[2] Despite the stability of the pre-catalyst, it is crucial to perform the reaction under rigorously inert and anhydrous conditions to ensure the longevity and activity of the catalyst throughout the reaction.
Q4: Can solvent choice help in minimizing side reactions?
A4: Yes, the solvent can influence both the desired reaction rate and the prevalence of side reactions.
-
Anhydrous Solvents: Using dry solvents is critical to prevent the formation of Ni-H species that can lead to hydrodehalogenation.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle. Toluene and dioxane are common choices for this compound catalyzed reactions.
Experimental Protocol: General Procedure for Ni-catalyzed Amination of Aryl Chlorides
This protocol is a representative example for a C-N cross-coupling reaction using a this compound/Ni(II) pre-catalyst. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, charge the Schlenk tube with the (this compound)Ni(o-tolyl)Cl pre-catalyst (typically 1-5 mol%) and NaOtBu.
-
Addition of Reagents: Add the aryl chloride and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a this compound catalyzed C-N coupling reaction.
References
optimizing reaction conditions for PAd-DalPhos
Welcome to the technical support center for PAd-DalPhos ligands and pre-catalysts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its derivatives, and what are their primary applications?
This compound is a bisphosphine ligand belonging to the 'DalPhos' (Dalhousie Phosphine) family.[1][2] It features a sterically demanding cage phosphine (B1218219) (CgP) fragment and a di(o-tolyl)phosphino group.[3][4] This ligand, along with its variants like Cythis compound, Phthis compound, and PAd2-DalPhos, is particularly effective in nickel-catalyzed cross-coupling reactions.[2][3][4] These catalyst systems are renowned for their ability to facilitate challenging C-N (amination), C-O (etherification), and C-C bond formations, often outperforming traditional palladium catalysts, especially with challenging substrates like (hetero)aryl chlorides.[2][3]
Q2: Should I use a pre-catalyst or generate the catalyst in situ?
While in-situ generation from a nickel source like Ni(COD)₂ and the this compound ligand is possible, the use of air-stable Ni(II) pre-catalysts, such as (this compound)Ni(o-tolyl)Cl, is often superior.[3][5] These pre-catalysts typically provide more reliable results, enable lower catalyst loadings, and can be used under milder reaction conditions.[5][6] They are designed for easy activation under catalytic conditions.[3]
Q3: Is the this compound catalyst system air-sensitive?
The this compound ligand and its derived Ni(II) pre-catalysts are designed to be air-stable, which simplifies handling and reaction setup.[3][5] However, the active Ni(0) species generated in the catalytic cycle is sensitive to oxygen. Therefore, it is crucial to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent catalyst deactivation.[7][8]
Q4: What types of electrophiles and nucleophiles are compatible with this system?
The this compound/Nickel catalyst systems exhibit broad substrate scope. They are highly effective for a wide range of (hetero)aryl electrophiles, including chlorides, bromides, iodides, triflates, tosylates, and mesylates.[3][5] This versatility is a significant advantage over many palladium systems, which can struggle with less reactive aryl chlorides. A diverse array of nucleophiles, including ammonia, primary and secondary amines, alcohols, amides, and sulfonamides, can be successfully coupled.[3][6]
Reaction Optimization & Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions using this compound catalyst systems.
Issue 1: Low or No Conversion
Q: My reaction shows little to no product formation. What are the potential causes and how can I fix it?
A: Low conversion can stem from several factors related to catalyst activity, reagents, or reaction conditions.
-
Inactive Catalyst: Ensure the pre-catalyst has been stored properly and is not degraded. If generating the catalyst in situ, confirm the purity of the nickel source and ligand.[9] Exposure to oxygen can deactivate the catalyst; ensure the reaction is set up under a strictly inert atmosphere with properly degassed solvents.[7]
-
Improper Base Selection: The choice of base is critical. For C-N couplings, strong bases like NaOtBu are common.[3][4] For base-sensitive substrates, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be necessary.[3][10][11] In some cases, a dual-base system like DBU/NaTFA or DBU/NaOTf can be effective, particularly for C-O or C-C couplings.[3][6]
-
Inappropriate Solvent: The most common solvents for these reactions are toluene (B28343) and 1,4-dioxane (B91453).[3] The solvent plays a crucial role in solubility and can influence reaction rates and equilibria.[12][13] Ensure the solvent is anhydrous, as water can interfere with the catalyst and certain bases.[8]
-
Insufficient Temperature: While some this compound catalyzed reactions proceed at room temperature, many require heating.[5][6] If no reaction occurs at a lower temperature, gradually increase it. Typical temperatures range from 60 °C to 110 °C.[3][4]
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
Q: I'm observing significant side products, such as homocoupling of my boronic acid or hydrodehalogenation of my aryl halide. What causes this and how can I minimize it?
A: The formation of side products indicates a competing reaction pathway is favored.
-
Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[7][14] Rigorous exclusion of air by using an inert atmosphere and degassed solvents is the best solution.[7] In Suzuki-Miyaura couplings, using a Pd(II) source can also lead to homocoupling during the initial reduction to Pd(0); using a pre-activated catalyst can mitigate this.[14]
-
Hydrodehalogenation (Debromination/Dechlorination): This side reaction, where the halide is replaced by a hydrogen atom, is often promoted by the presence of water or other protic sources, especially with strong bases.[8] Ensure all reagents and solvents are anhydrous. Using a less strong base or lowering the reaction temperature can also disfavor this pathway.[8]
Data Summary Tables
Table 1: Optimized Conditions for Nickel-Catalyzed C-N Cross-Coupling (Amination)
| Ligand/Pre-catalyst | Electrophile | Nucleophile | Base System | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| (this compound)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides, Bromides, etc. | Ammonia | NaOtBu | Toluene/Dioxane | RT - 110 | 1.0 - 3.0 | [3][5] |
| (PAd₂-DalPhos)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides | Primary Heteroarylamines | DBU/NaTFA | 1,4-Dioxane | 100 | 0.25 - 2.5 | [3][6] |
| (PAd₂-DalPhos)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides | β-fluoroalkylamines | NaOtBu | Toluene | 25 | Not Specified | [6] |
| (Phthis compound)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides | Primary Sulfonamides | Not Specified | Not Specified | RT | Not Specified | [3][15] |
Table 2: Optimized Conditions for Nickel-Catalyzed C-O Cross-Coupling (Etherification)
| Ligand/Pre-catalyst | Electrophile | Nucleophile | Base System | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| (Cythis compound)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides, Mesylates, etc. | Primary & Secondary Alcohols | NaOtBu or Cs₂CO₃ | Toluene/Dioxane | 110 | Not Specified | [3][4] |
| PAd₂-DalPhos/Ni(COD)₂ | (Hetero)aryl Chlorides | Alcohols & Phenols | DBU/NaTFA or BTPP/NaTFA | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow
Caption: General workflow for a this compound/Nickel catalyzed cross-coupling reaction.
Protocol 1: General Procedure for Ni-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the (this compound)Ni(o-tolyl)Cl pre-catalyst (0.01-0.03 mmol, 1-3 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (2-4 mL) via syringe.
-
Reaction: Seal the vial with a PTFE-lined cap and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting reagent is consumed.
-
Work-up: After cooling the reaction to room temperature, quench with water and dilute with an organic solvent like ethyl acetate.[16]
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: PAd-DalPhos Catalysis and the Influence of Base Selection
Welcome to the technical support center for PAd-DalPhos catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on the critical role of base selection in determining catalytic activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used with this compound catalysts in nickel-catalyzed cross-coupling reactions?
A1: The most frequently employed bases fall into two main categories: inorganic bases and organic dual-base systems.
-
Inorganic Bases: Strong, non-nucleophilic inorganic bases are commonly used. These include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1]
-
Dual-Base Systems: An increasingly popular alternative is a dual-base system, which combines a soluble organic amine base with a halide scavenger. A common example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the proton acceptor and sodium trifluoroacetate (B77799) (NaTFA) or sodium triflate (NaOTf) as the halide scavenger.[1][2][3]
Q2: Why would I choose a dual-base system over a traditional inorganic base?
A2: While inorganic bases can be effective, they present several limitations that a dual-base system can overcome:
-
Solubility: Inorganic bases often have poor solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and inconsistent reaction kinetics.[1] The DBU/NaTFA system, being soluble, promotes homogeneous reaction conditions.
-
Substrate Compatibility: Strong inorganic bases like NaOtBu can be incompatible with base-sensitive functional groups on your substrates, potentially leading to side reactions or decomposition.[1][2] The milder organic base in a dual-base system can improve tolerance for such functional groups.
-
Competitive Nucleophilicity: In some cases, strong alkoxide bases can act as competitive nucleophiles, leading to undesired side products.[1]
Q3: When is a strong inorganic base like NaOtBu a good choice?
A3: A strong inorganic base like NaOtBu can be highly effective, particularly for less sensitive substrates and when rapid reaction rates are desired. For instance, in the nickel-catalyzed C-N cross-coupling of primary heteroarylamines, NaOtBu at room temperature has been shown to be an effective protocol.[2]
Q4: Can the choice of base affect the catalytic activity of different this compound variants?
A4: Yes, the optimal base can be dependent on the specific this compound ligand derivative and the nature of the coupling partners. For example, in the nickel-catalyzed mono-α-arylation of acetone, (PAd2-DalPhos)Ni(4-CN-Ph)Cl was found to be the optimal pre-catalyst when used with a DBU/NaTFA dual-base system.[1] It is always recommended to perform a small screen of bases when developing a new transformation.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Inorganic Base | If using an inorganic base like Cs₂CO₃ or K₃PO₄, ensure it is finely powdered and vigorously stirred. Consider switching to a more soluble dual-base system (e.g., DBU/NaTFA).[1] |
| Base Incompatibility with Substrate | If your substrate contains base-sensitive functional groups (e.g., esters, ketones), a strong inorganic base like NaOtBu may be causing decomposition. Switch to a milder base such as K₂CO₃ or a dual-base system.[2] |
| Inefficient Catalyst Activation | Ensure your reaction is performed under strictly inert conditions, as oxygen can deactivate the nickel catalyst. Degas your solvent thoroughly. |
| Incorrect Base Strength | The pKa of the base is critical. If the base is too weak, it may not efficiently deprotonate the nucleophile. If it is too strong, it may lead to side reactions. Consider screening a range of bases with varying strengths. |
Issue 2: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step |
| Variable Particle Size of Inorganic Base | The particle size of solid inorganic bases can affect their surface area and reactivity, leading to inconsistent results.[1] Try to use a consistent batch of finely ground base or switch to a soluble dual-base system. |
| Moisture Contamination | Water can hydrolyze the active catalyst and some bases. Ensure all reagents and solvents are anhydrous and the reaction is set up under a dry, inert atmosphere. |
| Incomplete Dissolution of Reagents | Ensure all components, especially the base, are well-dispersed in the solvent. Inadequate stirring can lead to localized concentration gradients and poor reproducibility. |
Data Presentation: Comparison of Base Performance
The following tables summarize the performance of different bases in specific this compound catalyzed reactions. Please note that yields are highly dependent on the specific substrates, catalyst loading, and reaction conditions.
Table 1: Base Screening in the Nickel-Catalyzed Mono-α-Arylation of Acetone with 4-Chlorotoluene
| Entry | Base System | Catalyst System | Yield (%) |
| 1 | DBU/NaTFA | (PAd2-DalPhos)Ni(4-CN-Ph)Cl | High |
| 2 | DBU/NaOTf | PAd2-DalPhos/Ni(COD)₂ | Viable |
| 3 | NaOtBu | (this compound)Ni(o-tolyl)Cl | Not Reported |
| 4 | Cs₂CO₃ | (this compound)Ni(o-tolyl)Cl | Effective, but with limitations |
| 5 | K₃PO₄ | (this compound)Ni(o-tolyl)Cl | Effective, but with limitations |
Data compiled from qualitative descriptions in the literature. "High" indicates the optimal system, while "Viable" and "Effective, but with limitations" suggest reasonable but potentially lower or less consistent performance compared to the optimal system.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using a Dual-Base System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
DBU (1.5 equiv)
-
NaTFA (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a nitrogen-filled glovebox, add the (this compound)Ni(o-tolyl)Cl pre-catalyst, NaTFA, and a stir bar to a dry reaction vessel.
-
Add the aryl chloride and the amine to the vessel.
-
Add the anhydrous, degassed solvent, followed by the DBU.
-
Seal the reaction vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of an Aryl Bromide using an Inorganic Base
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the (this compound)Ni(o-tolyl)Cl pre-catalyst, aryl bromide, arylboronic acid, and finely powdered K₃PO₄.
-
Add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound catalyzed reactions.
Caption: Logical workflow for selecting a suitable base for a this compound catalyzed reaction.
References
troubleshooting low conversion in PAd-DalPhos reactions
Welcome to the technical support center for PAd-DalPhos mediated cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conversion, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low or no conversion in my this compound reaction. What are the first things I should check?
A1: Low conversion often stems from fundamental experimental setup issues. Before investigating more complex parameters, verify the following:
-
Inert Atmosphere: Nickel catalysts, particularly the active Ni(0) species, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[1] Solvents must be rigorously degassed.[1]
-
Reagent and Solvent Quality: Use anhydrous, degassed solvents. Ensure all starting materials, especially the nucleophile and electrophile, are pure, as impurities can poison the catalyst.[1] The base is also critical; ensure it is fresh, pure, and has been stored correctly under an inert atmosphere.[1]
-
Catalyst Handling: While many (this compound)Ni(II) pre-catalysts are air-stable, it is best practice to handle them quickly in air and store them under an inert atmosphere to prevent slow degradation.[1][2]
-
Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature specified in the literature protocol for your specific transformation.[3]
Q2: My initial checks are fine, but the conversion is still poor. Could the issue be my catalyst or ligand choice?
A2: Yes, the catalyst system is crucial. The this compound family of ligands is diverse, and the optimal choice is highly substrate-dependent.
-
Ligand Selection: Different DalPhos variants show markedly different performance depending on the reaction type. For example, this compound is uniquely effective for ammonia (B1221849) monoarylation, while Cythis compound is optimal for certain C-O bond forming reactions.[4][5] In some transformations, ligands like IPr, DPEPhos, and DPPF give negligible conversion where DalPhos ligands excel.[4][5]
-
Pre-catalyst vs. In-situ Generation: Air-stable pre-catalysts like (this compound)Ni(o-tolyl)Cl are often superior to catalyst systems generated in situ (e.g., from Ni(COD)₂), enabling lower catalyst loadings and milder reaction conditions.[6] If you are generating the catalyst in situ, ensure the nickel source (e.g., Ni(COD)₂) is of high quality.
-
Catalyst Deactivation: Catalyst deactivation can occur, for instance, through the formation of unproductive dinuclear nickel species.[2] The choice of base can also lead to catalyst inhibition; for example, avoiding strong Lewis acid-base complexation between the catalyst and the base is important.[7]
Q3: How critical is the choice of base and solvent?
A3: The base and solvent system is extremely important and can be the difference between a high-yielding reaction and complete failure.
-
Base Selection: The strength and type of base are critical. While strong bases like NaOtBu are common, some substrates may require milder inorganic bases like Cs₂CO₃ or K₃PO₄.[6] However, these inorganic bases can suffer from poor solubility and inconsistent kinetics.[6] For base-sensitive substrates, a dual-base system (e.g., DBU/NaOTf) may be necessary to achieve good results.[2]
-
Solvent Choice: The solvent affects the solubility of all reaction components and can influence reaction kinetics. Common solvents include 1,4-dioxane (B91453) and toluene.[3][4] The choice of solvent may need to be optimized for specific substrate pairings.
Q4: My substrates are complex or contain sensitive functional groups. Could this be the source of the problem?
A4: Absolutely. Substrate scope is a key consideration.
-
Challenging Substrates: this compound catalysts have enabled the coupling of many challenging substrates for the first time, including primary alkylamines, ammonia, and heteroarylamines with (hetero)aryl chlorides.[2] However, limitations exist. For example, initial attempts to couple cyclopropylamine (B47189) with (hetero)aryl chlorides at room temperature using (this compound)NiCl(o-tolyl) were unsuccessful.[2]
-
Steric Hindrance: Sterically demanding substrates can be challenging. The design of the this compound ligand, which is sterically demanding itself, is key to its success but may not be optimal for all sterically hindered partners.[6][7]
-
Coordinating Functional Groups: Functional groups on your substrate (e.g., certain N-heterocycles) can coordinate to the nickel center and inhibit catalysis.[8] In such cases, screening different ligands or additives may be required.
Troubleshooting Guides
Systematic Troubleshooting Workflow for Low Conversion
If you are facing low conversion, follow this systematic workflow to diagnose the issue.
Caption: A stepwise guide to troubleshooting low conversion.
Potential Failure Points in the Catalytic Cycle
Low conversion can often be traced to a specific slow or inhibited step in the Ni(0)/Ni(II) catalytic cycle.
Caption: Common issues mapped to the Ni(0)/Ni(II) cycle.
Data Presentation
Ligand Performance Comparison in Challenging C-N Couplings
While precise yields vary by substrate, literature reports indicate clear performance differences between ligand classes for specific challenging transformations.
| Ligand Class | Ligand Examples | Performance in Challenging Ni-catalyzed C-N Couplings | Reference |
| DalPhos Variants | This compound, Phthis compound | Generally high to excellent conversion and scope. | [4] |
| Carbene Ligands | IPr | Negligible conversion reported in specific screens. | [4][5] |
| Diphosphine Ligands | DPEPhos, DPPF | Negligible conversion reported in specific screens. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol outlines a general procedure for a this compound catalyzed C-N cross-coupling reaction. Note: All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk techniques.
Materials:
-
(this compound)Ni(o-tolyl)Cl pre-catalyst (e.g., 1-5 mol%)
-
Aryl halide (1.0 equiv)
-
Amine / Nucleophile (1.2-1.5 equiv)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
To an oven-dried reaction vial inside a glovebox, add the (this compound)Ni(o-tolyl)Cl pre-catalyst, the base, and the aryl halide (if solid).
-
If the aryl halide is a liquid, add it via syringe after sealing the vial.
-
Add the amine/nucleophile to the vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a pre-heated aluminum block on a magnetic stir plate.
-
Heat the reaction at the desired temperature (e.g., 100-110 °C) with vigorous stirring.[4][5]
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by an appropriate method, such as column chromatography.[1]
Protocol 2: Ensuring a Rigorously Inert Atmosphere
The removal of oxygen is critical for the success of Ni-catalyzed reactions.
Using a Schlenk Line:
-
Assemble your oven-dried reaction flask with a stir bar and seal it with a rubber septum.
-
Insert a needle connected to the Schlenk line through the septum. Ensure the needle is not submerged in any liquid.
-
Turn the stopcock on the Schlenk manifold to apply vacuum to the flask for 5-10 minutes.
-
Carefully switch the stopcock to backfill the flask with an inert gas (argon or nitrogen).
-
Repeat this vacuum/backfill cycle at least three times to ensure all oxygen has been removed.[1]
Degassing Solvents:
-
Sparging: Bubble a stream of inert gas through the solvent via a long needle for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times. This method is highly effective but more time-consuming.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Influence of this compound Ancillary Ligand Structure on Nickel-Catalyzed Ammonia Cross-Coupling | Semantic Scholar [semanticscholar.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: PAd-DalPhos Ligand to Metal Ratio Optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the PAd-DalPhos ligand to palladium ratio for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting this compound to Palladium ratio for a cross-coupling reaction?
A1: For palladium-catalyzed cross-coupling reactions using bulky biarylphosphine ligands like this compound, a common starting point for the ligand-to-metal ratio is between 1.1:1 and 2:1. The optimal ratio is highly dependent on the specific reaction, substrates, and palladium precursor used. For in-situ catalyst generation from a Pd(0) source like Pd₂(dba)₃, a ligand-to-palladium ratio of 2.2:1 (i.e., 1.1 equivalents of this compound per palladium atom) is a good starting point. When using a Pd(II) precursor such as Pd(OAc)₂, a slightly higher ratio may be beneficial to ensure the formation of the active L-Pd(0) species.
Q2: Why is the this compound to palladium ratio a critical parameter to optimize?
A2: The ratio of this compound to palladium is crucial as it influences several key aspects of the catalytic cycle. An appropriate ratio ensures the formation of the active, monoligated L-Pd(0) species, which is often the most reactive intermediate in cross-coupling reactions.[1] This ratio also affects catalyst stability, reaction rate, and the potential for side reactions. An insufficient amount of ligand can lead to catalyst decomposition and the formation of inactive palladium black, while an excess can sometimes inhibit the reaction by blocking substrate coordination sites.
Q3: How does an excess of this compound ligand affect the reaction?
A3: While a slight excess of this compound can be beneficial in stabilizing the palladium catalyst and preventing decomposition, a large excess can be detrimental. It may lead to the formation of catalytically less active or inactive bis-ligated palladium complexes, which can slow down or inhibit the reaction. Therefore, careful optimization of the ligand-to-metal ratio is recommended to find the right balance between catalyst stability and activity.
Q4: What are common signs of a suboptimal this compound to palladium ratio?
A4: Common indicators of a suboptimal ratio include:
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Low or no conversion of starting material: This could indicate catalyst inactivity due to an inappropriate ligand ratio.
-
Formation of palladium black: This often suggests catalyst decomposition, which can be caused by an insufficient amount of the stabilizing this compound ligand.
-
Inconsistent reaction rates or yields: This may point to a delicate balance between active and inactive catalyst species, which is influenced by the ligand concentration.
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Increased side product formation: An incorrect ligand-to-metal ratio can alter the selectivity of the catalyst.
Q5: Should I use a pre-formed this compound-palladium precatalyst or generate the catalyst in-situ?
A5: Both approaches have their merits. Pre-formed precatalysts, such as G3 or G4 Buchwald precatalysts, offer convenience, better control over the ligand-to-metal ratio (typically 1:1), and often lead to more reproducible results.[2] In-situ generation, by mixing this compound with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, provides more flexibility in varying the ligand-to-metal ratio during optimization studies. For initial screening and optimization, in-situ generation is a practical approach. For well-established and scalable processes, a pre-formed precatalyst is often preferred.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Ligand:Metal Ratio | Systematically screen the this compound:Pd ratio (e.g., 1.1:1, 1.5:1, 2:1, 2.5:1). | To identify the optimal ratio for catalyst activity and stability for your specific substrates. |
| Catalyst Deactivation | Increase the this compound:Pd ratio slightly (e.g., from 1.1:1 to 1.5:1). | A higher ligand concentration can help stabilize the active Pd(0) species and prevent decomposition. |
| Incomplete Pre-catalyst Activation (for Pd(II) sources) | Ensure proper mixing and pre-stirring of the Pd(II) source and this compound before adding substrates. Consider a slightly higher ligand ratio. | To facilitate the reduction of Pd(II) to the active Pd(0) catalyst. |
| Poor Quality Reagents | Use fresh, high-purity this compound, palladium source, and anhydrous, degassed solvents. | Impurities, oxygen, or water can poison the catalyst. |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Ligand | Increase the this compound:Pd ratio. | The bulky this compound ligand stabilizes the palladium nanoparticles, preventing their aggregation into inactive palladium black. |
| High Reaction Temperature | Reduce the reaction temperature. | High temperatures can accelerate catalyst decomposition. A lower temperature may improve catalyst longevity. |
| High Catalyst Concentration | Decrease the overall palladium loading. | Lower concentrations can disfavor the bimolecular decomposition pathways that lead to palladium black formation. |
Issue 3: Significant Side Product Formation (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand:Metal Ratio | Screen different this compound:Pd ratios. | The ligand-to-metal ratio can influence the selectivity of the catalyst. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use thoroughly degassed solvents. | Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions. |
| Slow Reductive Elimination | A slightly higher ligand-to-metal ratio may be beneficial. | Bulky, electron-rich ligands like this compound are known to promote the final reductive elimination step of the desired product.[1] |
Data Presentation
The optimal this compound to palladium ratio can vary depending on the specific cross-coupling reaction. Below are tables with illustrative data for starting points and optimization ranges based on analogous bulky biarylphosphine ligands.
Table 1: Recommended Starting this compound:Pd Ratios for In-Situ Catalyst Generation
| Palladium Source | Recommended this compound:Pd Ratio | Notes |
| Pd₂(dba)₃ | 2.2 : 1 | Provides a 1.1:1 ratio of ligand to each palladium atom. |
| Pd(OAc)₂ | 1.1:1 to 2:1 | A slight excess of ligand is often beneficial for the in-situ reduction of Pd(II). |
Table 2: Example of Ligand:Metal Ratio Optimization in a Suzuki-Miyaura Coupling *
| Ligand:Pd Ratio | Yield (%) | Observation |
| 0.8 : 1 | 44 | Incomplete conversion, some starting material remains. |
| 1 : 1 | 75 | Significant improvement in conversion. |
| 1.2 : 1 | 84 | High conversion, reaction proceeds cleanly. |
| 1.5 : 1 | 82 | No significant improvement over 1.2:1, potentially slight inhibition. |
*Data is illustrative and based on a study using the analogous bulky biarylphosphine ligand XPhos with an in-situ generated catalyst from Pd(OAc)₂.[3] This demonstrates the significant impact of the ligand-to-metal ratio on reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound:Pd Ratio in a Suzuki-Miyaura Coupling
This protocol describes a general method for screening the this compound to palladium ratio for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound ligand (variable amounts for screening)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene (B28343) or Dioxane, 5 mL)
-
Reaction vials, magnetic stir bars, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid, and base to a series of reaction vials each containing a magnetic stir bar.
-
In separate vials, prepare stock solutions of the palladium source and this compound ligand in the reaction solvent.
-
To each reaction vial, add the required volume of the palladium source stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
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To each vial, add a varying amount of the this compound stock solution to achieve the desired ligand-to-palladium ratios for screening (e.g., 1.1:1, 1.5:1, 2:1, 2.5:1).
-
Add the remaining volume of the solvent to each vial to reach the final desired concentration.
-
Seal the vials and place them in a preheated aluminum block on a magnetic stirrer hotplate.
-
Stir the reactions at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reactions to room temperature, and work up accordingly for analysis to determine the yield for each ligand-to-metal ratio.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using this compound
This protocol provides a starting point for the amination of an aryl chloride with an amine using an in-situ generated this compound/palladium catalyst. A 2:1 ligand-to-metal ratio is often a robust starting point for this transformation.[4]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.02 mmol, 2 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction vessel, magnetic stir bar, and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and this compound.
-
Add the degassed toluene and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the amine, followed by the aryl chloride, and finally the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, quench with a suitable aqueous solution, and proceed with extraction and purification.
Visualizations
Caption: Workflow for optimizing the this compound to palladium ratio.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of Products from PAd-DalPhos Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from PAd-DalPhos-mediated reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound reaction mixtures?
A1: The most common impurities include residual palladium catalyst, the this compound ligand, the corresponding phosphine (B1218219) oxide (this compound oxide), and inorganic salts from the base used in the reaction. Byproducts from side reactions, such as homocoupling of the starting materials, may also be present.
Q2: How can I effectively remove residual palladium from my final product?
A2: Several methods can be employed to remove residual palladium. The choice of method depends on the scale of your reaction and the nature of your product.
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Silica (B1680970) Gel Chromatography: Standard flash chromatography is often effective as palladium residues can adhere to the silica.
-
Palladium Scavengers: Thiol-functionalized silica or other commercially available palladium scavengers are highly effective for binding and removing palladium.
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Activated Carbon: Stirring the crude product solution with activated carbon can adsorb residual palladium.
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Filtration through Celite®: This is a common first step to remove precipitated palladium black and other insoluble materials.[1]
Q3: The this compound ligand and its oxide are persistent impurities. How can I remove them?
A3: this compound is a relatively non-polar compound, while its corresponding phosphine oxide is more polar. This difference in polarity is key to their separation from the desired product.
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Column Chromatography: A carefully selected solvent system for flash chromatography is the most common method to separate both the ligand and its oxide from the product.
-
Solvent Trituration/Recrystallization: If your product is a solid, trituration or recrystallization with a suitable solvent can be effective. The choice of solvent should be one in which your product is sparingly soluble at low temperatures, while the impurities are more soluble.
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Acidic Wash: The this compound ligand, like other phosphines, can be protonated. A dilute acid wash (e.g., 1M HCl) during the aqueous workup may help to extract the ligand into the aqueous phase. However, this method should be avoided if the desired product is acid-sensitive.
Q4: My product appears as an oil, making recrystallization difficult. What are my options?
A4: For oily products, purification is almost exclusively reliant on chromatography. If standard silica gel chromatography is insufficient, you might consider:
-
Reverse-phase chromatography.
-
Using a different stationary phase, such as alumina.
-
Attempting to form a solid derivative of your product (e.g., a salt if it has a basic or acidic handle) that may be crystalline, purifying the derivative, and then reverting it to the desired product.
Troubleshooting Guides
Problem 1: Residual palladium contamination in the final product after chromatography.
| Possible Cause | Troubleshooting Steps |
| Palladium is complexed with the product. | Treat a solution of the product with a palladium scavenger. Stirring with the scavenger for a few hours to overnight is often sufficient. |
| Palladium has precipitated as fine nanoparticles (palladium black) that passed through the silica column. | Filter the crude reaction mixture through a pad of Celite® before aqueous workup and chromatography.[1] |
| The chromatography conditions are not optimal for palladium removal. | Consider using a different stationary phase (e.g., alumina) or adding a small amount of a chelating agent to the mobile phase (use with caution as it may affect your product). |
Problem 2: Persistent peaks corresponding to this compound or its oxide in the 1H NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Co-elution with the product during chromatography. | Optimize the solvent system for your column chromatography. A shallower gradient or the use of a ternary solvent system might improve separation. |
| The product and impurity have very similar polarities. | If the product is a solid, attempt recrystallization from a variety of solvents. If the product is an oil, consider preparative HPLC. |
| Incomplete oxidation of the this compound ligand. | After the reaction is complete, you can try to oxidize the remaining phosphine ligand to its more polar phosphine oxide using a mild oxidant (e.g., a stream of air or dilute hydrogen peroxide), which may facilitate its removal during chromatography. This should be done with caution to avoid oxidation of the desired product. |
Quantitative Data
| Purification Stage | Typical Residual Palladium (ppm) | Reference System |
| Crude Reaction Mixture | >1000 ppm | Buchwald-Hartwig Amination |
| After Aqueous Workup | 500 - 1500 ppm | Suzuki-Miyaura Coupling |
| After Silica Gel Chromatography | < 50 - >1000 ppm | Suzuki-Miyaura & Buchwald-Hartwig |
| After Treatment with Scavenger Resin | < 50 ppm | General Cross-Coupling |
Data compiled from studies on various palladium-catalyzed cross-coupling reactions and should be used as a general guide.[2][3]
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography
-
Reaction Quench and Filtration:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), toluene).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and any precipitated palladium. Wash the pad with the same organic solvent.[1]
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water to remove water-soluble byproducts.
-
Optional Acidic Wash: To help remove the this compound ligand, a wash with dilute aqueous HCl (e.g., 1M) can be performed. Note: This step should be avoided if the desired product is acid-sensitive.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash column chromatography using a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude or partially purified product in a suitable organic solvent.
-
Treatment: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or with gentle heating for 2-16 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the pad thoroughly with the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium content (e.g., by ICP-MS).
Protocol 3: Product Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities should ideally remain soluble at low temperatures.
-
Dissolution: Dissolve the crude solid product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
dealing with air-sensitivity of PAd-DalPhos precatalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAd-DalPhos precatalysts and related systems. The guidance provided here focuses on addressing common issues encountered during cross-coupling reactions, with a particular emphasis on handling potentially air-sensitive components of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Are this compound precatalysts air-sensitive?
A1: The term "this compound precatalyst" can refer to complexes with different metals. The nickel complex, (this compound)Ni(o-tolyl)Cl, is frequently described in the literature as "air-stable," meaning it can be handled in air for brief periods without significant decomposition.[1] However, palladium-based precatalysts, which can be formed in situ or as pre-formed complexes with this compound or its analogues (e.g., Mor-DalPhos), are generally sensitive to air and moisture.[2][3] Oxygen can oxidize the phosphine (B1218219) ligand or the palladium center, leading to catalytically inactive species like palladium black.[4] Therefore, for consistent results and to maximize catalyst lifetime, it is best practice to handle all components of the catalytic system under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[5][6]
Q2: What is the difference between a catalyst and a precatalyst?
A2: A precatalyst is a stable, well-defined complex that is converted into the active catalytic species under the reaction conditions.[2][3] For example, a Pd(II) precatalyst is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[7] Using a precatalyst offers several advantages over generating the catalyst from a simple metal source (like Pd(OAc)₂) and a separate ligand, including a more accurate ligand-to-metal ratio, faster activation, and often improved reaction reproducibility.[3]
Q3: How should I store this compound ligands and precatalysts?
A3: To ensure longevity and reactivity, both the solid ligand and any isolated precatalyst complexes should be stored in a cool, dark, and dry environment, preferably inside a glovebox or a desiccator under an inert atmosphere. This minimizes gradual degradation from atmospheric oxygen and moisture.
Q4: My reaction is not working. What are the most common reasons for failure in cross-coupling reactions using these types of catalysts?
A4: The most common culprits for failed or low-yielding cross-coupling reactions are:
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Catalyst Deactivation: Caused by exposure to oxygen or moisture.
-
Poor Reagent Quality: Impure or degraded starting materials (especially boronic acids), solvents, or bases.[4]
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Incorrect Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time for your specific substrates.[6]
-
Insufficient Mixing: In heterogeneous mixtures, poor stirring can limit the interaction between reagents.
The troubleshooting guide below provides a more detailed, step-by-step approach to diagnosing these issues.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
If your reaction shows minimal or no formation of the desired product, follow this diagnostic workflow to identify the potential cause.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
Q: My reaction is producing significant amounts of homocoupled boronic acid product. What is the cause?
A: Homocoupling of boronic acids is often a sign that the reaction mixture has been exposed to oxygen.[7] This side reaction can occur when Pd(II) species are present, which can happen if the initial Pd(II) precatalyst is not efficiently reduced to Pd(0) or if the active Pd(0) catalyst is re-oxidized by air.
-
Solution:
-
Improve Degassing: Ensure solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Strict Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.
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Use High-Purity Reagents: Traces of peroxide in ether solvents can also lead to catalyst oxidation. Use freshly purified solvents.
-
Q: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this?
A: Hydrodehalogenation is a competitive side reaction where the aryl halide is reduced to the corresponding arene. This is particularly common when using primary amines in Buchwald-Hartwig aminations.[6] The mechanism can involve a β-hydride elimination from a palladium-amide intermediate.
-
Solution:
-
Ligand Choice: Bulky, electron-rich ligands like this compound are designed to promote the desired reductive elimination over side reactions. Ensure the correct ligand is being used.
-
Base Selection: The choice of base can influence the rate of competing pathways. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃ if you are using a very strong base like NaOtBu.
-
Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.
-
Data Presentation: Typical Reaction Conditions
The optimal conditions are highly substrate-dependent. The tables below provide representative starting points for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ / this compound or preformed precatalyst | Use of a precatalyst is often preferred for reproducibility. |
| Catalyst Loading | 0.5 - 2.0 mol% Pd | Higher loadings may be needed for challenging substrates (e.g., aryl chlorides). |
| Ligand Loading | 1.1 - 2.2 mol% (1:1 to 2:1 L:Pd ratio) | A slight excess of ligand relative to palladium is common. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv.) | K₃PO₄ is a common and effective choice.[8] |
| Solvent | Toluene (B28343), Dioxane, THF (often with water) | A small amount of water is typically required to facilitate transmetalation.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
| Concentration | 0.1 - 0.5 M |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ / this compound or preformed precatalyst | Precatalysts can ensure a clean formation of the active species. |
| Catalyst Loading | 1.0 - 3.0 mol% Pd | Aryl chlorides may require higher loadings than bromides or iodides.[9] |
| Ligand Loading | 1.2 - 3.6 mol% | |
| Base | NaOtBu, LHMDS, K₃PO₄ (1.2 - 2.0 equiv.) | NaOtBu is a strong base effective for many couplings; use weaker bases for sensitive substrates.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are critical. |
| Temperature | 80 - 110 °C | |
| Concentration | 0.1 - 1.0 M |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
This protocol describes a standard procedure for setting up a reaction using a Schlenk line, which is essential for handling air-sensitive reagents like palladium precatalysts.
Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Chloride
This procedure is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, weigh the this compound ligand (0.022 mmol, 2.2 mol%) and Pd(OAc)₂ (0.02 mmol, 2.0 mol%) into a small vial, or add the corresponding amount of a pre-formed precatalyst directly to the Schlenk tube under a positive flow of argon.
-
Inerting: Seal the tube with a rubber septum, and attach it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 3: Representative Buchwald-Hartwig Amination of an Aryl Bromide
This procedure is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the this compound ligand (0.015 mmol, 1.5 mol%) and Pd₂(dba)₃ (0.005 mmol, 0.5 mol% of Pd₂) to the tube, or add the corresponding amount of a pre-formed precatalyst.
-
Inerting: Seal the tube with a rubber septum, and attach it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube. Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-18 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: PAd-DalPhos Catalyzed Couplings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing PAd-DalPhos catalyzed coupling reactions. The focus is on understanding and mitigating common issues related to solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are this compound ligands and in which types of reactions are they most effective?
A1: this compound is a class of bulky, electron-rich phosphine (B1218219) ligands used in transition metal catalysis, particularly with nickel and palladium. These ligands are highly effective for a variety of cross-coupling reactions, most notably carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formations, such as the Buchwald-Hartwig amination. Their unique steric and electronic properties often allow for the coupling of challenging substrates under milder conditions.
Q2: Why is the choice of solvent so critical for this compound catalyzed couplings?
A2: The solvent plays a crucial role in this compound catalyzed reactions by influencing several key factors:
-
Solubility: Ensuring that the aryl halide, nucleophile, base, and catalyst are sufficiently soluble is essential for a homogeneous reaction mixture and efficient catalysis.[1]
-
Catalyst Activity and Stability: The solvent can impact the activation of the precatalyst and the stability of the active catalytic species.
-
Reaction Kinetics: Solvent polarity can affect the rates of critical steps in the catalytic cycle, such as oxidative addition and reductive elimination, by stabilizing or destabilizing intermediates and transition states.[2]
-
Selectivity: In substrates with multiple reactive sites, the solvent can influence which site is preferentially functionalized.[3][4]
Q3: My this compound catalyzed reaction is giving a low yield. What are the most common initial troubleshooting steps related to the solvent?
A3: If you are experiencing low yields, consider the following solvent-related factors first:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the catalyst. It is crucial to use dry, degassed solvents. A common method for degassing is to sparge the solvent with an inert gas like argon or nitrogen.[5]
-
Check for Reactant and Base Solubility: Visually inspect your reaction. If the base or other reactants are not dissolving, this can hinder the reaction. Consider switching to a solvent with different polarity or using a co-solvent system.[1]
-
Solvent Screening: The optimal solvent is often substrate-dependent. If your initial choice is not working well, it is advisable to screen a range of solvents, such as toluene (B28343), 1,4-dioxane, THF, or 2-MeTHF.[1]
Q4: Are there any solvents I should avoid in this compound catalyzed couplings?
A4: Yes. While a broad range of solvents can be used, some are known to inhibit palladium and nickel catalysts. Chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine (B92270) should generally be avoided as they can coordinate to the metal center and inhibit catalysis.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants or base. | Visually inspect the reaction mixture. If solids are present, consider switching to a more polar or nonpolar solvent depending on the nature of the insoluble species. For example, if the inorganic base is insoluble, a more polar solvent or a phase-transfer catalyst might be beneficial. |
| Catalyst deactivation. | Ensure the use of anhydrous and thoroughly degassed solvents. Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the catalyst.[5] |
| Suboptimal solvent polarity. | The polarity of the solvent can significantly impact the reaction rate. Perform a small-scale screen of solvents with varying polarities (e.g., toluene, 1,4-dioxane, THF, CPME) to identify the optimal medium for your specific substrate combination.[1] |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| Solvent-mediated side reactions. | The choice of solvent can influence the prevalence of side reactions like hydrodehalogenation. Non-polar aprotic solvents like toluene or dioxane are often good starting points to minimize such pathways.[6] |
| Presence of protic impurities. | Ensure the solvent is anhydrous, as water can be a proton source leading to hydrodehalogenation. |
Issue 3: Inconsistent Reaction Rates or Yields
| Possible Cause | Troubleshooting Step |
| Variable solvent quality. | Use high-purity, anhydrous solvents from a reliable source. Solvent quality can vary between batches and suppliers. |
| Incomplete dissolution of solid reagents. | Ensure vigorous stirring to maintain a homogeneous suspension if complete dissolution is not possible. Consider the particle size of solid bases, as this can affect their reactivity. |
Data Presentation
Table 1: General Solvent Selection Guide for this compound Catalyzed C-N Couplings
While a comprehensive quantitative comparison is highly substrate-dependent, the following table provides a general guide based on commonly used solvents in the literature. For detailed comparative data, consulting specific studies, such as the systematic screening by Martinek et al., is recommended.[7]
| Solvent | Typical Polarity | Common Applications & Considerations |
| Toluene | Non-polar | A widely used and often effective solvent for a broad range of substrates. Good for reactions where hydrodehalogenation is a concern. |
| 1,4-Dioxane | Polar aprotic | Another common choice, particularly for aminations. Its higher polarity can improve the solubility of some bases and reactants.[3] |
| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent, but its lower boiling point may limit the reaction temperature. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar aprotic | A greener alternative to THF with a higher boiling point. |
| Cyclopentyl methyl ether (CPME) | Ethereal | A greener and safer alternative to other ethereal solvents with a high boiling point and low peroxide formation tendency. |
Experimental Protocols
Representative Protocol for a this compound/Nickel-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
(this compound)Ni(o-tolyl)Cl precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride, (this compound)Ni(o-tolyl)Cl precatalyst, and NaOtBu to the Schlenk tube.
-
Reagent Addition: Add the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath or heating block. Stir the reaction at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
PAd-DalPhos vs. PAd2-DalPhos: A Comparative Guide for C-N Coupling Reactions
In the realm of nickel-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the diverse array of phosphine (B1218219) ligands developed, the DalPhos family, developed by the Stradiotto group, has emerged as a powerful class of ancillary ligands. This guide provides a detailed comparison of two prominent members of this family: PAd-DalPhos and its successor, PAd2-DalPhos, to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their synthetic needs.
Introduction to this compound and PAd2-DalPhos
This compound is a bulky, electron-rich phosphine ligand that has demonstrated significant utility in nickel-catalyzed C-N cross-coupling reactions, particularly in the challenging monoarylation of ammonia (B1221849). Its structure features a phospha-adamantane cage and a di(o-tolyl)phosphino group.
PAd2-DalPhos , the next generation of this ligand class, is a "double cage" bisphosphine ligand. It incorporates two phospha-adamantane moieties, leading to a more sterically demanding and electron-rich environment around the nickel center. This enhanced steric bulk has proven to be highly effective in facilitating challenging C-N cross-couplings, especially with heteroaromatic amines, and has shown performance competitive with traditional palladium-based catalysts.[1][2]
Performance Comparison in C-N Coupling Reactions
The selection between this compound and PAd2-DalPhos often depends on the specific substrates and desired transformation. While a direct head-to-head comparison across a wide range of substrates under identical conditions is not extensively documented in a single source, analysis of published literature allows for a comparative overview of their strengths.
Key Performance Indicators:
| Feature | This compound | PAd2-DalPhos |
| Primary Application | Monoarylation of ammonia and primary alkylamines.[3] | Coupling of primary heteroarylamines and other challenging amines.[1][2] |
| Catalyst Loading | Typically effective at moderate catalyst loadings. | Highly active at low catalyst loadings.[2] |
| Substrate Scope | Good scope for the monoarylation of ammonia with various aryl halides. | Broader scope for challenging C-N couplings, including heteroarylamines.[1] |
| Performance | Uniquely effective for ammonia monoarylation. | Often outperforms other ligands for difficult substrates; competitive with palladium catalysis.[1][2] |
Experimental Data Summary
The following tables summarize representative experimental data for C-N coupling reactions utilizing this compound and PAd2-DalPhos, extracted from various sources.
Table 1: Nickel-Catalyzed Monoarylation of Ammonia with this compound
| Aryl Halide | Amine | Product | Yield (%) | Reference |
| 4-Chlorobiphenyl | NH₃ | 4-Aminobiphenyl | High Yields Reported | [4] |
| Various (hetero)aryl chlorides | NH₃ | Various primary anilines | Good to Excellent | [3] |
Table 2: Nickel-Catalyzed C-N Coupling of Primary Heteroarylamines with PAd2-DalPhos [1]
| Aryl Chloride | Heteroarylamine | Product | Yield (%) |
| 4-Chlorobenzonitrile | 2-Aminopyridine | N-(pyridin-2-yl)-4-cyanobenzamine | 95 |
| 4-Chloro-N,N-dimethylaniline | 2-Aminopyrimidine | N-(pyrimidin-2-yl)-4-(dimethylamino)aniline | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | 3-Amino-5-methylisoxazole | N-(5-methylisoxazol-3-yl)-4-(trifluoromethyl)aniline | 85 |
| 2-Chlorobenzothiazole | 2-Aminopyridine | N-(pyridin-2-yl)benzothiazol-2-amine | 78 |
Experimental Protocols
Below are generalized experimental protocols for nickel-catalyzed C-N coupling reactions using this compound and PAd2-DalPhos. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Nickel-Catalyzed Monoarylation of Ammonia with (this compound)Ni(o-tolyl)Cl
Materials:
-
(this compound)Ni(o-tolyl)Cl precatalyst
-
Aryl halide
-
Ammonia (solution in a suitable solvent, e.g., 1,4-dioxane)
-
Strong base (e.g., NaOtBu, LiOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, a reaction vessel is charged with the (this compound)Ni(o-tolyl)Cl precatalyst, the aryl halide, and the base.
-
The anhydrous, degassed solvent is added, followed by the ammonia solution.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 25-110 °C) with vigorous stirring for the specified time (typically 16-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Nickel-Catalyzed C-N Coupling of Heteroarylamines with (PAd2-DalPhos)Ni(o-tolyl)Cl
Materials:
-
(PAd2-DalPhos)Ni(o-tolyl)Cl precatalyst
-
Aryl chloride
-
Heteroarylamine
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Inside a nitrogen-filled glovebox, a vial is charged with the (PAd2-DalPhos)Ni(o-tolyl)Cl precatalyst (typically 1-5 mol%), the aryl chloride (1.0 equiv), the heteroarylamine (1.2 equiv), and the base (1.2 equiv).
-
The anhydrous, degassed solvent is added to the vial.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred at the indicated temperature (e.g., 80-110 °C) for the specified time (typically 16-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography to afford the desired product.
Visualizing the Catalytic Process
To understand the fundamental steps of the C-N coupling reaction, a generalized catalytic cycle is presented below. This cycle is broadly applicable to both this compound and PAd2-DalPhos mediated reactions. The structural differences between the ligands, however, influence the kinetics and efficiency of these steps.
Caption: Generalized catalytic cycle for nickel-catalyzed C-N coupling.
The structural difference between this compound and PAd2-DalPhos is key to their differing reactivity.
Caption: Conceptual depiction of this compound vs. PAd2-DalPhos.
Note: The DOT script for the structural comparison is a placeholder as generating complex chemical structures is beyond the scope of this format. The text descriptions highlight the key structural differences.
Conclusion
Both this compound and PAd2-DalPhos are highly effective ligands for nickel-catalyzed C-N cross-coupling reactions. The choice between them should be guided by the specific requirements of the synthesis.
-
This compound is a well-established and highly effective ligand, particularly for the monoarylation of ammonia, a challenging but important transformation.
-
PAd2-DalPhos represents an advancement in the DalPhos family, demonstrating exceptional performance in the coupling of challenging substrates like primary heteroarylamines at low catalyst loadings. Its performance profile makes it a strong competitor to more traditional and expensive palladium-based systems.
For researchers tackling demanding C-N coupling reactions, particularly those involving heteroaromatic amines or requiring very high catalytic turnover, PAd2-DalPhos is likely the superior choice. For applications centered on the monoarylation of ammonia, this compound remains a benchmark ligand. As with any catalytic system, empirical screening and optimization are crucial for achieving the best results.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Society Seminar: Mark Stradiotto - Move Over Palladium: Developing this compound/Nickel-Catalysed C-N Cross-Couplings | Department of Chemistry - McGill University [mcgill.ca]
Phosphine Ligands in Cross-Coupling Reactions: A Comparative Guide to PAd-DalPhos and Buchwald Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine (B1218219) ligand is paramount in achieving high efficiency and broad applicability in metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the PAd-DalPhos ligand, primarily recognized for its exceptional performance in nickel-catalyzed transformations, with the widely utilized Buchwald ligands, SPhos and XPhos, which are benchmarks in palladium-catalyzed chemistry. This analysis is supported by experimental data to inform ligand choice for specific synthetic applications.
While this compound has carved a niche in nickel catalysis, direct head-to-head comparisons with Buchwald ligands in palladium-catalyzed reactions are not extensively documented. However, data on the related Mor-DalPhos ligand in palladium-catalyzed systems offers valuable insights into the potential of the DalPhos scaffold in this context. This guide will therefore compare the performance of this compound in nickel-catalyzed reactions with SPhos and XPhos in their well-established palladium-catalyzed applications, supplemented with available data for Mor-DalPhos in palladium catalysis.
Performance in C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides.
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides
| Entry | Aryl Halide | Amine | Ligand (Catalyst System) | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene (B122035) | Morpholine (B109124) | XPhos (Pd(dba)₂) | 1.5 (Pd), 3.0 (Ligand) | NaOtBu | Toluene | Reflux | 6 | 94 | [1] |
| 2 | Chlorobenzene | Aniline | Mor-DalPhos (Pd₂) | 2.0 (Pd), 4.0 (Ligand) | NaOtBu | Toluene | 100 | 18 | 92 | [2] |
| 3 | (Hetero)aryl-Cl | Primary Alkylamine | This compound (Ni(cod)₂) | 0.25 - 0.50 | NaOtBu | Dioxane | RT | 24 | Good to Exc. |
Note: "Good to Exc." indicates that while specific percentage yields for a wide range of substrates are not provided in a single table, the referenced literature reports consistently high to excellent yields for this transformation.
Performance in C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The performance of the catalytic system is highly dependent on the ligand's ability to facilitate the key steps of oxidative addition and reductive elimination.
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand (Catalyst System) | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos (XPhos-Pd-G2) | 1.0 | K₃PO₄ | EtOH | 80 | 15 | 91 | [3] |
| 2 | Heteroaryl Chlorides | Arylboronic acids | SPhos (Pd₂(dba)₃) | 2.0 (Pd), 4.0 (Ligand) | K₃PO₄ | Dioxane | 100 | 12 | >95 | [4] |
| 3 | Chlorobenzene | Phenylboronic acid | Mor-DalPhos (Pd₂) | 2.0 (Pd), 4.0 (Ligand) | K₃PO₄ | Toluene | 100 | 18 | 85 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.
Protocol 1: Buchwald-Hartwig Amination with XPhos/Palladium
This procedure is for the coupling of 4-chlorotoluene with morpholine.[1]
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and 5 mL of degassed toluene.
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: The resulting mixture is stirred at reflux for 6 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with 10 mL of water. The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford the product.
Protocol 2: Suzuki-Miyaura Coupling with SPhos/Palladium
This is a general procedure for the coupling of heteroaryl chlorides.[5]
-
Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), SPhos (0.02 mmol, 4 mol%), the heteroaryl chloride (0.5 mmol), and the arylboronic acid (0.75 mmol).
-
Reagent Addition: Dioxane (1.0 mL) and a 1.0 M aqueous solution of K₃PO₄ (1.5 mL) are added.
-
Reaction Conditions: The vial is sealed and heated to 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a general experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the success of cross-coupling reactions. This compound has demonstrated exceptional utility in nickel-catalyzed C-N and C-C bond-forming reactions, often enabling transformations under mild conditions with challenging substrates. On the other hand, Buchwald ligands such as SPhos and XPhos are the go-to choice for a vast array of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, consistently delivering high yields and demonstrating broad functional group tolerance.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Probing the effect of donor-fragment substitution in Mor-DalPhos on palladium-catalyzed C–N and C–C cross-coupling reac… [ouci.dntb.gov.ua]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
PAd-DalPhos in Challenging Cross-Couplings: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where efficient bond-forming reactions are paramount. Among the various catalytic systems, those based on nickel have gained significant traction as a more sustainable and cost-effective alternative to palladium. Within the arsenal (B13267) of nickel catalysis, the DalPhos family of ligands has emerged as a powerful class of ancillary ligands, enabling a wide range of challenging cross-coupling reactions. This guide provides a detailed comparison of the performance of PAd-DalPhos with other relevant ligands in several key transformations, supported by experimental data and detailed protocols.
Overview of this compound and its Analogs
This compound is a member of the DalPhos (Dalhousie Phosphine) ligand family, characterized by a unique cage-like phosphine (B1218219) moiety. This structural feature imparts a distinct steric and electronic profile that has proven highly effective in promoting challenging nickel-catalyzed cross-coupling reactions. Several analogs of this compound have been developed, each with tailored properties for specific applications.
| Ligand | R Group | Key Features |
| This compound | o-tolyl | "Parent" ligand, broad utility in C-N and C-O couplings. |
| Cythis compound | Cyclohexyl | Often optimal for C-O bond forming reactions. |
| Phthis compound | Phenyl | Effective for couplings involving bulky primary amines and sulfonamides. |
| PAd2-DalPhos | Adamantyl | "Double cage" ligand, excels at very low catalyst loadings and in couplings of heteroarylamines. |
Performance in Challenging C-N Cross-Coupling Reactions
Carbon-nitrogen bond formation is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. Nickel-catalyzed Buchwald-Hartwig amination has become a powerful tool, and the choice of ligand is critical for achieving high efficiency, especially with challenging substrates.
Monoarylation of Ammonia (B1221849)
The selective monoarylation of ammonia is a notoriously difficult transformation due to the propensity for over-arylation. This compound has demonstrated exceptional performance in this reaction, often outperforming other established ligands.
Table 1: Comparison of Ligands in the Ni-catalyzed Monoarylation of Ammonia with 4-Chlorobiphenyl
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ni(COD)₂ / Ligand | 110 | 18 | >95 | [1][2] |
| CyPF-Cy | Ni(COD)₂ / Ligand | 110 | 18 | ~90 | [2] |
| DPPF | Ni(COD)₂ / Ligand | 110 | 18 | <10 | [2] |
| IPr | Ni(COD)₂ / Ligand | 110 | 18 | <5 | [2] |
As the data indicates, under similar conditions, this compound provides a near-quantitative yield of the desired primary aniline, showcasing its superiority over other common ligands for this challenging transformation.
Coupling of Secondary Amines
While this compound is highly effective for a range of C-N couplings, the coupling of secondary amines can be an exception. In the case of morpholine, for instance, the well-established ligand DPPF has been shown to be superior.[2] This highlights the importance of ligand screening for specific substrate classes.
Table 2: Ligand Performance in the Ni-catalyzed Coupling of Morpholine with an Aryl Chloride
| Ligand | Catalyst System | Performance | Reference |
| DPPF | (DPPF)Ni(o-tolyl)Cl | Superior | [2] |
| This compound | (this compound)Ni(o-tolyl)Cl | Inferior to DPPF | [2] |
| CyPF-Cy | (CyPF-Cy)Ni(o-tolyl)Cl | Inferior to DPPF | [2] |
Coupling of Bulky Primary Amines and Sulfonamides
For sterically demanding primary amines and weakly nucleophilic sulfonamides, the choice of the DalPhos ligand can be crucial. Phthis compound, a less sterically hindered analog of this compound, has been shown to be particularly effective for these challenging substrates.
Table 3: Comparison of Ligands in the Ni-catalyzed N-Arylation of 1-Adamantylamine
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phthis compound | (Phthis compound)Ni(o-tolyl)Cl | RT | 18 | >95 | |
| This compound | (this compound)Ni(o-tolyl)Cl | RT | 18 | Moderate | |
| DPPF | (DPPF)Ni(o-tolyl)Cl | RT | 18 | Low |
Similarly, in the coupling of primary sulfonamides with aryl chlorides, Phthis compound provided excellent results where other ligands, including this compound variants, gave negligible conversion.[2]
Low-Loading Coupling of Primary Alkylamines
A key objective in catalysis is to minimize catalyst loading to reduce costs and residual metal contamination in the final product. The "double cage" ligand, PAd2-DalPhos, has demonstrated remarkable activity at very low catalyst loadings in the C-N coupling of primary alkylamines.
Table 4: Low-Loading Ni-catalyzed C-N Coupling of Furfurylamine with an Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PAd2-DalPhos | 0.25 - 0.50 | RT | 18 | High | [3][4] |
| This compound | 1 - 2 | RT | 18 | High | [4] |
Performance in Challenging C-O Cross-Coupling Reactions
The formation of carbon-oxygen bonds via cross-coupling is another critical transformation in organic synthesis. Nickel-catalyzed C-O couplings have emerged as a powerful alternative to traditional methods, and the DalPhos family of ligands has played a pivotal role in this development.
Coupling of Aliphatic Alcohols
The coupling of aliphatic alcohols with aryl electrophiles can be challenging due to competing side reactions. In this area, Cythis compound has often been identified as the optimal ligand, although this compound also shows good activity.
Table 5: Ligand Screening for the Ni-catalyzed C-O Coupling of a Primary Alcohol with an Aryl Chloride
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Cythis compound | (Cythis compound)Ni(o-tolyl)Cl | 110 | 18 | >95 | [2] |
| This compound | (this compound)Ni(o-tolyl)Cl | 110 | 18 | Good | [2] |
| DPPF | (DPPF)Ni(o-tolyl)Cl | 110 | 18 | Negligible | [2] |
| IPr | (IPr)Ni(styrene)₂ | 110 | 18 | Negligible | [2] |
The data clearly demonstrates the utility of the DalPhos ligand class in this transformation, with Cythis compound being the standout performer.
Experimental Protocols
Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst
A representative procedure for the synthesis of air-stable (DalPhos)Ni(aryl)Cl precatalysts is as follows, adapted from the literature.[4]
Procedure:
-
In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (1.0 equiv) in DME is added to a solution of the this compound ligand (1.0 equiv) in DME at room temperature.
-
The resulting mixture is stirred for 30 minutes.
-
o-Tolyl chloride (1.1 equiv) is added, and the reaction mixture is stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with pentane (B18724) and dried under vacuum to afford the (this compound)Ni(o-tolyl)Cl precatalyst as a solid.
General Procedure for Ni-catalyzed Monoarylation of Ammonia
The following is a general procedure for the nickel-catalyzed monoarylation of ammonia using a this compound-ligated catalyst.[5]
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), (this compound)Ni(o-tolyl)Cl (1-2 mol%), and a suitable base (e.g., NaOtBu, 1.2 mmol).
-
The vial is sealed, removed from the glovebox, and connected to a Schlenk line.
-
A solution of ammonia in a suitable solvent (e.g., dioxane) is added via syringe.
-
The reaction mixture is stirred at the indicated temperature for the specified time.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.
General Procedure for Ni-catalyzed C-N Coupling of Amines
The following is a general procedure for the nickel-catalyzed C-N coupling of primary or secondary amines.[6]
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the nickel precatalyst (e.g., (this compound)Ni(o-tolyl)Cl, 1-5 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5 mmol).
-
A suitable solvent (e.g., toluene, dioxane) is added.
-
The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography.
General Procedure for Ni-catalyzed C-O Coupling of Alcohols
The following is a general procedure for the nickel-catalyzed C-O coupling of aliphatic alcohols.[2]
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the alcohol (1.5 mmol), the nickel precatalyst (e.g., (Cythis compound)Ni(o-tolyl)Cl, 2-5 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 mmol).
-
A suitable solvent (e.g., toluene, dioxane) is added.
-
The vial is sealed and the reaction mixture is stirred at 110 °C for the specified time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a generic catalytic cycle for nickel-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generic Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for Ni-catalyzed cross-coupling.
Conclusion
The this compound ligand and its derivatives have unequivocally demonstrated their exceptional utility in a variety of challenging nickel-catalyzed cross-coupling reactions. Their unique structural features translate into high catalytic activity, enabling transformations that are often difficult with other ligand systems. While this compound itself shows broad applicability, this guide highlights that specific members of the DalPhos family can offer superior performance in certain contexts. For researchers and professionals in drug development and synthetic chemistry, the DalPhos ligands, and this compound in particular, represent a powerful set of tools for the efficient and reliable construction of complex molecules. Careful consideration of the specific transformation and substrate is key to selecting the optimal ligand and achieving the best possible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 5. Nickel-catalyzed monoarylation of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nickel-PAd-DalPhos vs. Palladium-Catalyzed Amination for C-N Bond Formation
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and functional materials. For decades, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been the gold standard. However, the emergence of nickel catalysis, leveraging more earth-abundant and economical metals, presents a compelling alternative. This guide provides an objective, data-driven comparison of a prominent nickel catalyst system, specifically those utilizing DalPhos-type ligands, against traditional palladium-based methods for amination reactions.
While the PAd-DalPhos ligand family shows exceptional performance in many nickel-catalyzed cross-couplings, it is noteworthy that for the specific class of secondary amine nucleophiles, such as morpholine (B109124), ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) have demonstrated superior efficacy in nickel-catalyzed aminations[1]. Therefore, for a direct and relevant comparison of the amination of an aryl chloride with a secondary amine, we will consider a highly active nickel/DPPF catalyst system alongside a standard high-performance palladium/XPhos system.
At a Glance: Key Differences Between Nickel and Palladium Catalysis
| Feature | Nickel Catalysis | Palladium Catalysis |
| Cost & Abundance | Lower cost, more earth-abundant. | Higher cost, less abundant. |
| Reactivity | Generally more reactive, can activate more challenging substrates (e.g., aryl chlorides, phenols). | Well-established reactivity, broad substrate scope. |
| Redox Potentials | More negative redox potentials, facilitating oxidative addition. | Higher redox potentials. |
| Catalytic Cycle | Can involve Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles, more prone to single-electron transfer (SET) pathways. | Predominantly involves Pd(0)/Pd(II) cycles with two-electron processes. |
| Ligand Sensitivity | Performance is highly dependent on the choice of ligand. | Well-developed and diverse ligand systems are available. |
| Functional Group Tolerance | Can be more sensitive to certain functional groups. | Generally exhibits broad functional group tolerance. |
Quantitative Performance Data
The following table summarizes the performance of a representative nickel and palladium catalyst system in the amination of 4-chlorotoluene (B122035) with morpholine. This reaction is a standard benchmark for evaluating the efficacy of C-N cross-coupling catalysts.
| Parameter | Nickel Catalyst System | Palladium Catalyst System |
| Catalyst System | Ni(COD)₂ / DPPF | Pd(dba)₂ / XPhos |
| Aryl Halide | 4-Chlorotoluene | 4-Chlorotoluene |
| Amine | Morpholine | Morpholine |
| Base | Sodium tert-butoxide | Sodium tert-butoxide |
| Solvent | Toluene (B28343) | Toluene |
| Temperature | 100 °C | Reflux (approx. 110 °C) |
| Reaction Time | Not specified, likely complete within hours | 6 h |
| Catalyst Loading (Metal) | 5 mol% | 1.5 mol% |
| Ligand Loading | 10 mol% | 3.0 mol% |
| Yield | 86% (isolated)[2] | 94% (isolated)[2] |
| Turnover Number (TON) | 17.2 | 62.7 |
Note: Turnover Number (TON) is approximated as (Yield %) / (mol % of metal catalyst).
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the amination of 4-chlorotoluene with morpholine using both nickel and palladium catalyst systems.
Protocol 1: Nickel-Catalyzed Amination of 4-Chlorotoluene with Morpholine
This protocol is adapted from the literature describing the nickel-catalyzed amination of aryl chlorides with secondary amines using a Ni(COD)₂/DPPF catalyst system[2].
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Ni(COD)₂ (Nickel(0)-1,5-cyclooctadiene)
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ni(COD)₂ (5 mol%) and DPPF (10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
To the stirred solution, add 4-chlorotoluene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methylphenyl)morpholine.
Protocol 2: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine
This protocol is a standard Buchwald-Hartwig amination procedure for aryl chlorides.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., 2-necked flask)
-
Magnetic stirrer and heating plate with reflux condenser
Procedure:
-
To a 2-necked flask flushed with nitrogen, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add anhydrous toluene (degassed by bubbling with nitrogen for 30 minutes) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv) to the mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate (B1210297) = 9:1) to afford N-(4-methylphenyl)morpholine.
Mechanistic Overview: Catalytic Cycles
The catalytic cycles for both nickel- and palladium-catalyzed amination reactions share fundamental steps: oxidative addition, coordination of the amine and subsequent deprotonation to form an amido complex, and reductive elimination to form the C-N bond and regenerate the active catalyst.
Figure 1. Generalized catalytic cycle for palladium-catalyzed amination.
Figure 2. Generalized catalytic cycle for nickel-catalyzed amination.
Conclusion
Both nickel and palladium are highly effective catalysts for amination reactions, each with a distinct profile of advantages and disadvantages. Palladium catalysis is well-established, with a vast body of literature and a wide array of commercially available, high-performing ligands like XPhos, often providing high turnover numbers. Nickel catalysis, while sometimes requiring higher catalyst loadings for comparable yields in the case of secondary amines, presents a more cost-effective and sustainable option. The choice of ligand is critical in nickel catalysis, and as demonstrated, ligands like DPPF can be highly effective for specific substrate classes. The selection between nickel and palladium will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost considerations, desired reaction conditions, and the scale of the reaction. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific amination needs.
References
PAd-DalPhos Catalytic System: A Comparative Guide for Scale-Up Validation
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling catalysis is continually evolving, with a strong impetus on developing more sustainable, cost-effective, and efficient synthetic methodologies. In this context, nickel-based catalytic systems have emerged as a powerful alternative to their palladium counterparts. Among the diverse array of ligands designed to enhance nickel's catalytic prowess, the PAd-DalPhos ligand has garnered significant attention. This guide provides an objective comparison of the this compound/Nickel catalytic system with established alternatives, focusing on its performance, scalability, and practical application in the synthesis of high-value compounds.
Introduction to the this compound Catalytic System
The this compound ligand, a member of the broader 'DalPhos' family of phosphine (B1218219) ligands, has demonstrated exceptional performance in a variety of nickel-catalyzed cross-coupling reactions, most notably in carbon-nitrogen (C-N) bond formation, also known as the Buchwald-Hartwig amination. These reactions are pivotal in the synthesis of pharmaceuticals and other fine chemicals. The this compound/Nickel system is particularly recognized for its ability to couple challenging substrates, including heteroaryl chlorides and sterically hindered amines, often outperforming traditional palladium-based catalysts.
The pre-catalyst, typically (this compound)Ni(o-tolyl)Cl, is an air- and moisture-stable solid, a significant advantage for handling and storage in both laboratory and industrial settings. This stability, coupled with the earth-abundance and lower cost of nickel compared to palladium, makes the this compound system an attractive option for large-scale synthesis.
Performance Comparison: this compound/Nickel vs. Palladium-Based Systems
A direct, quantitative comparison of catalytic systems is often challenging due to variations in reaction conditions across different studies. However, by collating data from multiple sources, a clear picture of the relative performance of the this compound/Nickel system emerges.
| Parameter | This compound/Nickel System | Typical Palladium/Buchwald Ligand System (e.g., Pd/XPhos) | Key Advantages of this compound/Nickel |
| Catalyst Loading | Typically 1-3 mol% for challenging substrates. Can be lower for more reactive partners. | Generally 0.5-2 mol%, can be in the ppm range for highly active systems. | While sometimes requiring slightly higher loadings, the lower cost of nickel can offset this. |
| Reaction Times | Often comparable to or faster than palladium systems, especially for aryl chlorides. | Varies widely depending on the substrate and ligand. | Favorable kinetics, particularly with less reactive electrophiles. |
| Turnover Number (TON) | High TONs have been reported, indicating good catalyst efficiency. | Very high TONs are achievable with optimized palladium systems. | The overall process economy can be superior due to lower metal cost. |
| Substrate Scope | Excellent for a broad range of aryl/heteroaryl chlorides and amines, including challenging combinations.[1] | Very broad, with a vast library of ligands for specific applications. | Often demonstrates superior performance for heteroaromatic substrates and sterically demanding coupling partners. |
| Functional Group Tolerance | Generally good, though sensitive functional groups should be evaluated on a case-by-case basis. | Extensive studies have demonstrated broad functional group tolerance. | Can be more tolerant to certain functional groups that are problematic in some palladium-catalyzed reactions. |
| Cost | Lower cost due to the use of nickel. The ligand cost is a contributing factor. | Higher cost due to the precious metal (palladium). Ligand costs can also be significant. | Significant cost savings, especially at a larger scale.[1] |
| Air/Moisture Stability | Pre-catalyst is air- and moisture-stable, facilitating handling.[2] | Many modern palladium pre-catalysts are also air-stable. | Ease of handling and storage is a practical advantage. |
Experimental Protocols
General Procedure for a Gram-Scale Buchwald-Hartwig Amination using the this compound/Nickel System
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
(this compound)Ni(o-tolyl)Cl (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, amine, (this compound)Ni(o-tolyl)Cl, and sodium tert-butoxide.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.
Catalyst Activation and Catalytic Cycle
The active Ni(0) species is generated in situ from the Ni(II) pre-catalyst. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
References
A Comparative Study of DalPhos Ligand Generations in Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the evolution and comparative performance of DalPhos ligands in cross-coupling reactions.
The DalPhos (Dalhousie Phosphine) family of ligands has emerged as a powerful class of ancillary ligands in transition metal catalysis, particularly in palladium- and nickel-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Developed by the Stradiotto group at Dalhousie University, these ligands have undergone significant evolution, leading to multiple "generations," each with improved reactivity, scope, and applicability. This guide provides an objective comparison of the different generations of DalPhos ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.
The Evolution of DalPhos Ligands
The development of DalPhos ligands has been driven by the need for more efficient and versatile catalysts for challenging cross-coupling reactions. The core structure of these ligands typically features a phosphine (B1218219) donor and another heteroatom donor, creating a chelating scaffold that enhances the stability and reactivity of the metal center.
First Generation: Me-DalPhos and Mor-DalPhos
The initial generation of DalPhos ligands, including Me-DalPhos and Mor-DalPhos, are air-stable P,N-ligands that proved highly effective in palladium-catalyzed C-N and C-C bond formation.[1] These ligands contain a bulky di(1-adamantyl)phosphino group, which is a key feature contributing to their high catalytic activity.[1] Mor-DalPhos, in particular, demonstrated enhanced reactivity compared to Me-DalPhos, enabling challenging reactions such as the monoarylation of ammonia (B1221849) and hydrazine (B178648) at room temperature.[1]
Second Generation: Cage Phosphine-Based DalPhos Ligands for Nickel Catalysis
Recognizing the potential of more earth-abundant nickel as a catalyst, the Stradiotto group developed a second generation of DalPhos ligands based on a cage phosphine (CgP) scaffold.[2][3] This family includes PAd-DalPhos, Cythis compound, and Phthis compound, which have shown exceptional performance in a wide range of nickel-catalyzed cross-coupling reactions.[2] These ligands offer a broad substrate scope, especially for reactions involving challenging (hetero)aryl chlorides and phenol-derived electrophiles.[2][4]
Comparative Performance Data
The following tables summarize the performance of different DalPhos ligand generations in representative Buchwald-Hartwig amination and C-O cross-coupling reactions. The data is compiled from various literature sources to provide a direct comparison under similar conditions where available.
Table 1: Palladium-Catalyzed Monoarylation of Ammonia with Aryl Chlorides
| Ligand | Aryl Chloride | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Me-DalPhos | 4-Chlorotoluene | NaOtBu | 80 | 18 | 75 | [1] |
| Mor-DalPhos | 4-Chlorotoluene | NaOtBu | RT | 4 | 98 | [1] |
Table 2: Nickel-Catalyzed Monoarylation of Ammonia with 4-Chlorobiphenyl
| Ligand | Precatalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ni(COD)₂ | NaOtBu | 110 | 18 | 95 | [3] |
| Cythis compound | Ni(COD)₂ | NaOtBu | 110 | 18 | 60 | [3] |
| Phthis compound | Ni(COD)₂ | NaOtBu | 110 | 18 | 45 | [3] |
Table 3: Nickel-Catalyzed C-O Cross-Coupling of Phenol with 4-Chloroquinaldine
| Ligand | Precatalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ni(COD)₂ | K₃PO₄ | 110 | 18 | 70 | [2] |
| Cythis compound | Ni(COD)₂ | K₃PO₄ | 110 | 18 | 85 | [2] |
| Phthis compound | Ni(COD)₂ | K₃PO₄ | 110 | 18 | 92 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a DalPhos ligand and its application in a catalytic reaction.
Synthesis of Mor-DalPhos
A detailed, multi-step synthesis of Mor-DalPhos is outlined in the literature. A general representation of the synthetic workflow is provided in the diagram below. The process typically involves the initial coupling of 2-bromoiodobenzene with morpholine, followed by a lithium-halogen exchange and subsequent reaction with di(1-adamantyl)phosphine chloride.
General Procedure for Buchwald-Hartwig Amination using Mor-DalPhos
The following is a general protocol for the palladium-catalyzed amination of an aryl chloride with an amine using Mor-DalPhos.[1]
-
Reagents and Equipment:
-
[Pd(cinnamyl)Cl]₂ (palladium precatalyst)
-
Mor-DalPhos (ligand)
-
Aryl chloride (substrate)
-
Amine (coupling partner)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (solvent, anhydrous)
-
Schlenk tube or glovebox for inert atmosphere
-
-
Procedure:
-
In an inert atmosphere glovebox, a Schlenk tube is charged with [Pd(cinnamyl)Cl]₂ (e.g., 1 mol %) and Mor-DalPhos (e.g., 1.2 mol %).
-
Toluene is added, and the mixture is stirred for 10 minutes.
-
The aryl chloride (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv) are added to the reaction vessel.
-
The Schlenk tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.
-
Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
Visualizing the Catalytic Process and Ligand Synthesis
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The DalPhos ligand plays a crucial role in facilitating each of these steps.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard workflow for setting up and performing a DalPhos-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Logical Relationship of DalPhos Ligand Generations
The evolution of DalPhos ligands can be visualized as a progression from the initial P,N-ligands to the more recent cage phosphine-based systems.
Caption: The evolutionary relationship of DalPhos ligand generations.
References
- 1. DalPhos配位子 [sigmaaldrich.com]
- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PAd-DalPhos: A Comparative Guide to Chemoselectivity in Polyfunctionalized Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PAd-DalPhos ligand in nickel-catalyzed cross-coupling reactions, with a focus on its chemoselectivity in polyfunctionalized substrates. Its performance is evaluated against other common phosphine (B1218219) ligands, supported by experimental data to inform catalyst selection and reaction optimization in complex chemical syntheses.
Performance Comparison
This compound, a member of the DalPhos family of ligands, has demonstrated exceptional performance in nickel-catalyzed cross-coupling reactions, particularly in challenging C-N and C-O bond formations. Its unique steric and electronic properties, conferred by the cage-like phosphine moiety, often lead to high catalytic activity and broad substrate scope, especially with traditionally difficult (hetero)aryl chlorides.
Buchwald-Hartwig Amination
In the realm of C-N cross-coupling, this compound and its analogues have shown remarkable efficacy. The following table summarizes the comparative performance of this compound and other ligands in the amination of aryl chlorides.
| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | (this compound)Ni(o-tolyl)Cl | 4-Chlorotoluene | Ammonia | NaOtBu | Toluene (B28343) | 110 | 18 | >95 | [1] |
| Phthis compound | (Phthis compound)Ni(o-tolyl)Cl | 4-Chlorotoluene | 1-Adamantylamine | NaOtBu | Toluene | RT | 18 | 92 | [2] |
| DPPF | (DPPF)Ni(o-tolyl)Cl | 4-Chlorotoluene | Morpholine (B109124) | NaOtBu | Toluene | 110 | 18 | >95 | [3] |
| This compound | (this compound)Ni(o-tolyl)Cl | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 18 | <5 | [3] |
| XPhos | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1 | 94 | [4][5] |
| BrettPhos | Pd₂(dba)₃ / BrettPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | RT | 1 | 98 | [4] |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution as reaction conditions may vary slightly between studies.
The data indicates that while this compound is highly effective for the monoarylation of ammonia, it is outperformed by ligands like DPPF for the coupling of secondary amines such as morpholine with nickel catalysis.[3] For palladium-catalyzed systems, ligands like XPhos and BrettPhos are highly effective for the amination of aryl chlorides with a broad range of amines.[4][5]
Suzuki-Miyaura Coupling
While the this compound ligand family has been extensively studied and proven to be highly efficient in nickel-catalyzed C-N and C-O cross-coupling reactions, there is a notable lack of extensive, direct comparative data in the literature for its application in Suzuki-Miyaura C-C bond-forming reactions. The primary focus of DalPhos ligand development has been on addressing challenges in heteroatom coupling. For Suzuki-Miyaura reactions, bulky biaryl phosphine ligands such as those developed by the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) remain the state-of-the-art for palladium-catalyzed systems, demonstrating broad applicability and high yields with a wide range of aryl and heteroaryl halides.[6]
Experimental Protocols
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination using (this compound)Ni(o-tolyl)Cl
This protocol is a representative example for the amination of an aryl chloride with an amine using a this compound-ligated nickel precatalyst.
Materials:
-
(this compound)Ni(o-tolyl)Cl precatalyst
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., screw-cap vial)
-
Stir bar
Procedure:
-
Inside a glovebox, to a screw-cap vial equipped with a stir bar, add the (this compound)Ni(o-tolyl)Cl precatalyst (typically 1-5 mol%).
-
Add the aryl chloride (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add sodium tert-butoxide (1.2-2.0 equiv).
-
Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 18 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for various ligands and substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Aryl or heteroaryl halide
-
Boronic acid or boronate ester
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel
-
Stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a reaction vessel with a stir bar.
-
Add the aryl or heteroaryl halide (1.0 equiv) and the boronic acid or boronate ester (1.2-1.5 equiv).
-
Add the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Nickel-Catalyzed Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the putative Ni(0)/Ni(II) catalytic cycle for the Buchwald-Hartwig amination reaction catalyzed by a this compound-ligated nickel complex. The cycle involves the key steps of oxidative addition of the aryl halide to the Ni(0) species, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.[1]
Caption: Ni(0)/Ni(II) catalytic cycle for Buchwald-Hartwig amination.
Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a general experimental workflow for setting up a cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling.
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 2. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Generality of PAd-DalPhos Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is paramount in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to traditional palladium-based methods. At the forefront of this evolution are the PAd-DalPhos (Palladium-Adamantyl Dalhousie Phosphine) ligands, which have demonstrated remarkable activity and broad applicability in a range of C-N and C-O bond-forming reactions. This guide provides an objective comparison of this compound catalysts with other alternatives, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison in C-N Cross-Coupling Reactions
The arylation of amines, a cornerstone of many synthetic endeavors, has been a key area of application for this compound catalysts. The following tables summarize the performance of various this compound ligands and compare them with established palladium-based systems in the Buchwald-Hartwig amination.
Table 1: Nickel-Catalyzed Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | n-Butylamine | (this compound)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 80 | 18 | 95 | [1][2] |
| 2 | 4-Chlorotoluene | n-Butylamine | (Cythis compound)Ni(o-tolyl)Cl (2 mol%) | NaOtBu | 80 | 18 | 92 | [1][3] |
| 3 | 4-Chlorotoluene | n-Butylamine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | 100 | 18 | 98 | [4] |
| 4 | 3-Chloropyridine | Cyclopropylamine | (Cythis compound)Ni(o-tolyl)Cl (3 mol%) | NaOtBu | 25 | 18 | 96 | [3] |
| 5 | 3-Chloropyridine | Cyclopropylamine | Pd(OAc)₂ (2 mol%) / BippyPhos (4 mol%) | K₃PO₄ | 110 | 24 | 85 | [5] |
Table 2: Nickel-Catalyzed Amination of Heteroaryl Chlorides with Heteroarylamines
| Entry | Heteroaryl Chloride | Heteroarylamine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 2-Aminopyridine | (PAd2-DalPhos)Ni(o-tolyl)Cl (3 mol%) | NaOtBu | 100 | 18 | 88 | [2][6] |
| 2 | 2-Chloropyridine | 2-Aminopyridine | Pd₂(dba)₃ (1.5 mol%) / Josiphos (3 mol%) | NaOtBu | 100 | 24 | 75 | [7] |
| 3 | 3-Chloroquinoline | 3-Aminopyrazole | (PAd2-DalPhos)Ni(o-tolyl)Cl (5 mol%) | DBU/NaTFA | 100 | 18 | 91 | [1][2] |
Performance Comparison in C-O Cross-Coupling Reactions
The formation of aryl ethers is another critical transformation where this compound catalysts have shown significant promise, particularly in challenging couplings involving phenols and aryl chlorides.
Table 3: Nickel-Catalyzed O-Arylation of Phenols with Aryl Chlorides
| Entry | Aryl Chloride | Phenol | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenol | (Phthis compound)Ni(o-tolyl)Cl (3 mol%) | K₃PO₄ | 110 | 18 | 94 | [1] |
| 2 | 4-Chlorotoluene | Phenol | (PAd2-DalPhos)/Ni(COD)₂ (5 mol%) | DBU/NaTFA | 110 | 24 | 85 | [1] |
| 3 | 4-Chlorotoluene | Phenol | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ | 100 | 24 | 92 | [8] |
| 4 | 2-Chloropyridine | 4-Methoxyphenol | (Phthis compound)/Ni(COD)₂ (5 mol%) | K₃PO₄ | 110 | 18 | 90 | [8] |
Experimental Protocols
General Procedure for Ni-Catalyzed C-N Cross-Coupling
Materials:
-
(this compound variant)Ni(aryl)Cl precatalyst
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with the (this compound variant)Ni(aryl)Cl precatalyst, sodium tert-butoxide, and a magnetic stir bar.
-
The aryl halide and amine are added, followed by anhydrous toluene.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Buchwald-Hartwig C-N Cross-Coupling
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a nitrogen-flushed flask is added the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature.
-
The aryl halide and amine are then added to the flask.
-
The flask is equipped with a reflux condenser and heated to the specified temperature for the indicated time.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.[4]
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for a Ni(0)/Ni(II)-mediated cross-coupling reaction and a typical experimental workflow.
Caption: Generalized Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Discussion
The data presented demonstrate that this compound and its derivatives are highly effective ligands for a variety of nickel-catalyzed cross-coupling reactions. In many instances, they offer performance that is competitive with, and sometimes superior to, state-of-the-art palladium catalysts, particularly when employing challenging substrates like heteroaryl chlorides.[1][2][6]
Advantages of this compound Catalysts:
-
High Activity: this compound catalysts often achieve high yields with low catalyst loadings.[2]
-
Broad Substrate Scope: They are effective for a wide range of aryl and heteroaryl electrophiles, as well as various amine and alcohol nucleophiles.[1][3]
-
Mild Reaction Conditions: Several transformations can be conducted at room temperature, which is advantageous for thermally sensitive substrates.[3]
-
Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium, making these catalysts economically attractive for large-scale synthesis.[8]
Considerations for Catalyst Selection:
-
Palladium-based systems , such as those employing the Buchwald-Hartwig amination, remain highly reliable and offer a vast and well-documented scope. For well-established transformations, these may be the preferred choice.[4]
-
For challenging substrates , particularly electron-deficient or sterically hindered aryl chlorides and heteroaromatic systems, this compound/nickel catalysts have demonstrated unique reactivity and may provide superior results.[1][2]
-
The choice between different This compound variants (e.g., this compound, Cythis compound, Phthis compound, PAd2-DalPhos) can be crucial, as subtle steric and electronic differences in the ligand can significantly impact catalyst performance for a specific transformation.[1]
References
- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]
PAd-DalPhos in Industrial Cross-Coupling: A Comparative Guide to Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of PAd-DalPhos performance against other commercially available phosphine (B1218219) ligands in industrially relevant cross-coupling reactions, supported by experimental data and cost considerations.
In the landscape of industrial chemical synthesis, particularly in the pharmaceutical and fine chemical sectors, the efficiency and cost-effectiveness of catalytic cross-coupling reactions are paramount. The choice of ligand is a critical determinant of a catalyst system's performance. This guide provides a detailed comparison of this compound, a prominent member of the DalPhos family of ligands, with other widely used phosphine ligands, such as the Buchwald biarylphosphine ligands. The focus is on providing a practical assessment of their utility in industrial applications, considering catalytic activity, stability, and overall process economics.
Performance Comparison: this compound vs. Alternative Ligands
This compound has emerged as a highly effective ligand, particularly in nickel-catalyzed cross-coupling reactions, which are attractive alternatives to traditional palladium-based systems due to the lower cost and higher earth abundance of nickel.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. While Buchwald ligands like XPhos and SPhos are benchmarks in palladium-catalyzed aminations,[3] this compound, in conjunction with a nickel catalyst, has shown competitive and sometimes superior performance, especially for challenging substrates. For instance, in the amination of heteroaryl chlorides, a class of substrates often encountered in pharmaceutical synthesis, Ni/(this compound)-based catalysts have demonstrated high efficiency.[4][5]
| Ligand | Metal | Substrate Scope | Typical Catalyst Loading | Reported Yields |
| This compound | Ni | Broad, including challenging (hetero)aryl chlorides | 1-5 mol% | Good to Excellent |
| XPhos | Pd | Very broad, well-established for various aryl halides | 0.5-2 mol% | High to Excellent |
| SPhos | Pd | Broad, particularly effective for hindered substrates | 0.5-2 mol% | High to Excellent |
| RuPhos | Pd | Effective for a wide range of amines and aryl halides | 1-3 mol% | Good to High |
| BrettPhos | Pd | Particularly useful for hindered and electron-rich substrates | 1-3 mol% | Good to High |
Table 1: Qualitative Performance Comparison in Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. Palladium catalysts with Buchwald ligands are the industry standard for this reaction.[6][7][8] However, nickel catalysts supported by ligands such as this compound are gaining traction as viable alternatives, particularly for the coupling of aryl chlorides.[9]
| Ligand | Metal | Substrate Scope | Typical Catalyst Loading | Reported Yields |
| This compound | Ni | Effective for aryl chlorides and other challenging electrophiles | 2-5 mol% | Good to High |
| XPhos | Pd | Excellent for a wide range of aryl and heteroaryl halides | 0.1-2 mol% | High to Excellent |
| SPhos | Pd | Broad applicability, including for heteroaryl chlorides | 0.1-2 mol% | High to Excellent |
| cataCXium® A | Pd | Effective for Heck and Suzuki couplings | 1-3 mol% | Good to High |
| tBuXPhos | Pd | Useful for hindered substrates | 1-3 mol% | Good to High |
Table 2: Qualitative Performance Comparison in Suzuki-Miyaura Coupling.
Cost-Effectiveness Analysis
A comprehensive cost analysis extends beyond the initial price of the ligand and metal precursor to include factors like catalyst loading, reaction time, yield, and downstream processing costs.
Ligand and Metal Pricing
The primary driver for exploring nickel-based catalysts is the significant price difference between nickel and palladium. While market prices fluctuate, palladium is consistently orders of magnitude more expensive than nickel.
| Ligand/Metal | Supplier Example | Price (USD) | Quantity | Price per gram (USD) |
| This compound | MilliporeSigma | $440.35 | 250 mg | $1761.40 |
| XPhos | EnamineSTORE | $19 | 0.05 g | $380.00 |
| SPhos | EnamineSTORE | $19 | 0.05 g | $380.00 |
| Nickel(II) chloride | BenchChem | - | - | Significantly lower than Pd salts |
| Palladium(II) acetate | BenchChem | - | - | Significantly higher than Ni salts |
Table 3: Illustrative Pricing of Selected Ligands and Metal Precursors. Prices are for research-grade quantities and are subject to change. Industrial-scale pricing may differ significantly.
An illustrative cost comparison for a generic Suzuki-Miyaura coupling highlights the potential savings from using a nickel-based system, even with a higher catalyst loading.
| Parameter | Nickel Catalyst System | Palladium Catalyst System |
| Precursor | NiCl₂ | Pd(OAc)₂ |
| Amount per kg of product | 18.9 g | 0.50 g |
| Illustrative Cost per kg of product | $17.40 | $36.50 |
Table 4: Illustrative Cost Comparison for a Suzuki-Miyaura Coupling. This is a simplified model and does not include ligand cost or other process expenses.[6]
While the ligand cost for this compound may be higher on a per-gram basis for laboratory quantities, the overall process cost in an industrial setting can be significantly lower due to the much cheaper nickel precursor. A thorough techno-economic analysis for a specific process is necessary to determine the true cost-effectiveness.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing new catalytic systems. Below are representative protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a cross-coupling reaction in a research or process development laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
PAd-DalPhos: A Comparative Guide to Applications and Limitations in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the phosphine (B1218219) ligand PAd-DalPhos, a prominent ancillary ligand in nickel-catalyzed cross-coupling reactions. We will explore its diverse applications, compare its performance with alternative ligands through experimental data, and discuss its known limitations. Detailed experimental protocols for key reactions are provided to facilitate practical application.
Introduction to this compound
This compound is a member of the DalPhos (Dalhousie Phosphine) family of ligands, characterized by a cage-like phosphoadamantane (PAd) moiety.[1] This sterically demanding and electron-rich bisphosphine ligand has demonstrated remarkable efficacy in a variety of nickel-catalyzed cross-coupling reactions, particularly in challenging carbon-nitrogen (C-N) bond formations.[1] Its air-stability, both as a free ligand and as part of the commonly used (this compound)Ni(o-tolyl)Cl precatalyst, offers significant practical advantages in the laboratory.[1]
Applications of this compound in Cross-Coupling Reactions
This compound has proven to be a versatile and highly effective ligand in a range of nickel-catalyzed cross-coupling reactions. Its primary applications lie in the formation of C-N, C-O, and C-C bonds.
C-N Cross-Coupling (Buchwald-Hartwig Amination)
The most significant application of this compound is in nickel-catalyzed Buchwald-Hartwig amination reactions. The (this compound)Ni(o-tolyl)Cl precatalyst has enabled the coupling of a wide array of aryl and heteroaryl electrophiles with various nitrogen-based nucleophiles.[1]
A key advantage of the this compound system is its exceptional performance in the monoarylation of ammonia (B1221849) , a notoriously challenging substrate due to its high volatility and tendency for over-arylation. The this compound/Ni system provides excellent yields of primary anilines under relatively mild conditions.[1]
Furthermore, this catalytic system is highly effective for the coupling of primary alkylamines with a broad scope of (hetero)aryl electrophiles, including chlorides, bromides, iodides, mesylates, tosylates, and triflates.[1] Notably, many of these reactions can be conducted at room temperature with low catalyst loadings.[1]
The utility of this compound also extends to the N-arylation of amides and lactams with (hetero)aryl (pseudo)halides.[2]
C-O Cross-Coupling
While less common than its application in C-N couplings, this compound has also been successfully employed in nickel-catalyzed C-O cross-coupling reactions for the synthesis of aryl ethers.
Performance Comparison with Alternative Ligands
The efficacy of this compound is best understood through direct comparison with other commonly used phosphine ligands in specific cross-coupling reactions.
Buchwald-Hartwig Amination
In the nickel-catalyzed monoarylation of ammonia, this compound has shown superior performance compared to other ligands.
Table 1: Comparison of Ligands in the Nickel-Catalyzed Monoarylation of Ammonia with 4-Chlorobiphenyl
| Ligand | Catalyst System | Base | Temp. (°C) | Yield (%) |
| This compound | Ni(COD)₂ | NaOtBu | 110 | 95 |
| Cythis compound | Ni(COD)₂ | NaOtBu | 110 | 65 |
| Phthis compound | Ni(COD)₂ | NaOtBu | 110 | 40 |
| DPPF | Ni(COD)₂ | NaOtBu | 110 | <5 |
| XantPhos | Ni(COD)₂ | NaOtBu | 110 | <5 |
Data compiled from preliminary ligand screening studies.
For the N-arylation of primary sulfonamides, a related DalPhos ligand, Phthis compound, was found to be uniquely effective, with this compound and other common ligands like IPr, DPEPhos, and DPPF giving negligible conversion.
Suzuki-Miyaura Coupling
The performance of this compound in Suzuki-Miyaura cross-coupling is more nuanced and context-dependent. In some instances, other ligands have been shown to be superior. For example, in the room-temperature Suzuki-Miyaura reaction of heteroaryl chlorides with heteroaryl boronic acids, a pre-catalyst based on DPEPhos was effective, while the this compound-based pre-catalyst afforded no conversion.
Limitations of this compound
Despite its broad utility, this compound is not a universally optimal ligand and exhibits limitations in certain contexts.
-
Secondary Amines: For the cross-coupling of secondary amines, such as morpholine, ligands like DPPF have demonstrated superior performance compared to this compound.
-
Suzuki-Miyaura Reactions: As mentioned previously, this compound can be ineffective in certain Suzuki-Miyaura cross-couplings, particularly those involving sterically hindered substrates or specific heteroaryl combinations.
-
Substrate Specificity: While highly effective for ammonia and primary amines, its performance with other nucleophiles can be surpassed by other specialized ligands. For instance, Phthis compound is preferred for bulky primary alkylamines and primary sulfonamides.
Experimental Protocols
General Procedure for Nickel-Catalyzed Monoarylation of Ammonia
To a nitrogen-filled glovebox: An oven-dried 4 mL vial equipped with a magnetic stir bar is charged with (this compound)Ni(o-tolyl)Cl (0.01 mmol, 1 mol%), the aryl electrophile (1.0 mmol), and sodium tert-butoxide (1.2 mmol). Toluene (2 mL) is added, and the vial is sealed with a Teflon-lined cap. The vial is removed from the glovebox, and ammonia gas is introduced via a needle through the septum for 1 minute. The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst
The air-stable (this compound)Ni(o-tolyl)Cl precatalyst can be synthesized from the this compound ligand and a suitable nickel source. A general procedure involves the reaction of this compound with (dme)NiCl₂ to form (this compound)NiCl₂, followed by treatment with an o-tolyl Grignard reagent.
Visualizing Reaction Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Catalytic cycle for Nickel-catalyzed Buchwald-Hartwig amination.
Caption: Performance comparison of ligands in ammonia monoarylation.
Caption: General experimental workflow for a this compound catalyzed reaction.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PAd-DalPhos
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the palladium pre-catalyst PAd-DalPhos, are critical components of a comprehensive safety protocol. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a palladium pre-catalyst that contains both a palladium metal center and a phosphine (B1218219) ligand. Therefore, its disposal procedure must address the hazards associated with both of these components. Palladium catalysts can be pyrophoric, especially when finely divided on a support material, while phosphine ligands can be toxic.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the catalyst and its waste should be conducted in a well-ventilated fume hood.
Key Safety Considerations:
-
Inert Atmosphere: When handling the dry catalyst, it is advisable to work under an inert atmosphere, such as argon or nitrogen, to prevent potential reactions with air.[1][2]
-
Avoid Dust Formation: Minimize the creation of dust when handling the solid material.[1][3]
-
Ignition Sources: Keep the catalyst and its waste away from heat, sparks, and open flames.[1][4]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a multi-step process to deactivate both the palladium and the phosphine ligand safely.
-
Quenching the Catalyst:
-
Carefully and slowly add the this compound waste to a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), in a flask under an inert atmosphere.
-
To this slurry, slowly add a quenching agent. A common and effective method for palladium catalysts is to use a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to oxidize the palladium to a less reactive state. For the phosphine ligand, an oxidizing agent will also convert it to the less toxic phosphine oxide.
-
Alternatively, for the phosphine ligand component, a solution of copper(I) chloride can be used to form a stable and less hazardous copper-phosphine complex.[5]
-
-
Filtration and Separation:
-
Once the reaction is complete (as indicated by a color change or cessation of gas evolution), the solid waste can be separated by filtration.
-
The solid residue, containing the deactivated palladium, should be washed with water and then ethanol.
-
Crucially, the filtered solid should not be allowed to dry completely , as finely divided palladium can be pyrophoric. The moist solid should be collected for disposal.[2]
-
-
Waste Collection and Labeling:
-
The collected solid waste should be placed in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "Deactivated this compound waste," and the date of generation.[6]
-
The liquid filtrate should be collected separately and treated as hazardous organic waste.
-
-
Final Disposal:
Quantitative Data for Disposal
| Parameter | Recommended Value/Range | Source/Justification |
| Quenching Agent Conc. | 5-10% solution | A dilute solution of the quenching agent (e.g., sodium hypochlorite) is recommended to control the rate of reaction and prevent excessive heat generation. |
| Reaction Temperature | 0-25 °C | The quenching reaction should be carried out at or below room temperature, potentially in an ice bath, to manage any exothermic processes. |
| Waste Storage | Cool, dry, well-ventilated area | Labeled hazardous waste containers should be stored in a designated area away from incompatible materials.[3][6] |
| Personal Protective Equipment | Safety goggles, lab coat, nitrile gloves | Standard PPE for handling hazardous chemicals. |
Experimental Workflow for Disposal
The logical flow of the this compound disposal procedure can be visualized as a decision-making process, ensuring all safety and handling steps are correctly followed.
Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
